Technical Documentation Center

3-Oxa-1,5-diazabicyclo[3.2.2]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane
  • CAS: 116777-35-6

Core Science & Biosynthesis

Foundational

Conformational Restriction in Drug Design: A Technical Guide to 3-Oxa-1,5-diazabicyclo[3.2.2]nonane

Executive Summary The transition from flat, highly flexible heterocycles to rigid, sp³-rich three-dimensional scaffolds—often referred to as the "escape from flatland"—is a defining paradigm in modern medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, highly flexible heterocycles to rigid, sp³-rich three-dimensional scaffolds—often referred to as the "escape from flatland"—is a defining paradigm in modern medicinal chemistry. The integration of bicyclic bioisosteres allows for the targeted replacement of common saturated heterocycles like piperazine and morpholine[1].

This whitepaper provides an in-depth technical analysis of 3-oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) [2]. As a conformationally locked bioisostere, this scaffold offers profound advantages in metabolic stability, target specificity, and physicochemical tuning. Designed for researchers and drug development professionals, this guide synthesizes chemical identity, rigorous safety protocols, advanced continuous-flow synthetic methodologies, and pharmacological applications.

Structural Rationale & Causality

In traditional drug discovery, piperazine and morpholine rings are ubiquitous solubilizing groups. However, they suffer from two critical liabilities:

  • High Conformational Flexibility: The ability of these rings to adopt multiple chair/boat conformations incurs a high entropic penalty upon binding to a target protein.

  • Metabolic Vulnerability: The exposed α-C-H bonds adjacent to the basic nitrogens are primary hotspots for Cytochrome P450 (CYP3A4) mediated oxidative dealkylation.

The Bicyclic Solution: By introducing a -CH2-O-CH2- bridge between the nitrogens of a piperazine core, we generate the[3.2.2] bicyclic system.

  • Causality of Rigidity: The bridge locks the lone pairs of the nitrogen atoms into a specific spatial trajectory, pre-organizing the molecule for optimal interaction with kinase hinge regions and reducing the entropic penalty of binding.

  • Causality of Stability: The steric bulk of the bridged system alters the C-H bond angles, significantly impeding the approach of oxidative enzymes and enhancing the half-life of the drug candidate.

Chemical Identity & Physicochemical Profiling

The structural topology of 3-oxa-1,5-diazabicyclo[3.2.2]nonane provides an optimal balance of polarity (via the ether oxygen) and tunable basicity.

ParameterValue / DescriptionCausality / Relevance in Drug Design
Product Name 3-Oxa-1,5-diazabicyclo[3.2.2]nonaneStandard IUPAC nomenclature for the bridged system.
CAS Registry Number 116777-35-6[3]Unique identifier for regulatory and procurement tracking.
Molecular Formula C₆H₁₂N₂ODefines the atomic composition.
Molar Mass 128.17 g/mol Low molecular weight maintains high ligand efficiency (LE).
Hydrogen Bond Acceptors 3 (2 Nitrogen, 1 Oxygen)Enhances aqueous solubility and target binding affinity.
Topological Polar Surface Area ~15.6 ŲExcellent profile for Blood-Brain Barrier (BBB) penetration.
pKa (Estimated) ~8.5Lower basicity than piperazine reduces off-target hERG liability.

Material Safety Data Sheet (MSDS) & Handling Protocols

Handling bicyclic amines requires strict adherence to safety protocols due to their potential to act as strong bases and irritants[4]. The following self-validating safety framework must be implemented.

Safety ParameterDirective / Specification
GHS Hazard Statements H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Signal Word Warning
Precautionary Codes P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/eye protection/face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
Required PPE Nitrile gloves (EN 374 compliant), tightly fitting safety goggles (EN 166), and Type A/P2 respiratory protection if handled outside a fume hood.
Spill & Disposal Protocol Contain spillage immediately. Neutralize with dilute acetic acid to form water-soluble salts. Absorb with inert material (e.g., vermiculite) and place in a sealed, labeled container for hazardous waste disposal.

Advanced Synthetic Methodology: Continuous Flow Protocol

The traditional batch synthesis of bridged N,O-acetals often relies on bis(chloromethyl) ether (BCME). However, BCME is a highly regulated, prohibited carcinogen in many jurisdictions.

To ensure a self-validating, zero-exposure safety system, we utilize a Continuous Flow Microreactor Workflow .

  • Causality: Flow chemistry generates and consumes the hazardous electrophile in situ within a closed, micro-volume system. This minimizes the steady-state concentration of toxic intermediates while utilizing elevated temperatures safely to overcome the entropic barrier of bicyclic ring closure.

Step-by-Step Methodology
  • Precursor Preparation:

    • Feed A: Prepare a 1.0 M solution of anhydrous piperazine[5] in dry tetrahydrofuran (THF), containing 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) as an acid scavenger.

    • Feed B: Prepare a 1.1 M solution of paraformaldehyde and thionyl chloride in THF. This generates the highly reactive bis-electrophile equivalent in situ.

  • Microfluidic Mixing: Pump Feed A and Feed B simultaneously at 0.5 mL/min into a PEEK T-mixer maintained at 0 °C.

    • Causality: The low temperature suppresses exothermic runaway and controls the initial nucleophilic attack of the secondary amine.

  • Thermal Cyclization: Direct the mixed stream into a perfluoroalkoxy (PFA) residence coil (5 mL volume, 5-minute residence time) submerged in a 60 °C oil bath.

    • Causality: The elevated temperature accelerates the intramolecular ring closure to form the [3.2.2] system.

  • In-line Quenching: Pass the reactor effluent through an in-line quench module, mixing with 2.0 M aqueous NaOH at 1.0 mL/min.

    • Causality: Immediate basic quenching neutralizes the HCl byproduct, free-bases the bicyclic amine, and destroys any unreacted electrophile, rendering the output completely safe for benchtop collection.

  • Isolation: Collect the biphasic mixture, separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

FlowSynthesis R1 Piperazine in THF Mixer T-Mixer (0 °C) R1->Mixer R2 Paraformaldehyde + HCl (in situ) R2->Mixer Reactor Residence Coil (60 °C, 5 min) Mixer->Reactor Continuous Flow Quench In-line Quench (Aq. NaOH) Reactor->Quench Product 3-Oxa-1,5-diazabicyclo [3.2.2]nonane Quench->Product Phase Separation

Continuous flow synthesis workflow for 3-oxa-1,5-diazabicyclo[3.2.2]nonane.

Pharmacological Application: Kinase Inhibition

Once synthesized, 3-oxa-1,5-diazabicyclo[3.2.2]nonane serves as a premium building block in targeted oncology. A classic application is its substitution for morpholine in inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway.

  • Causality of Pathway Modulation: In hyperactive cancer phenotypes, Receptor Tyrosine Kinases (RTKs) activate PI3K, leading to the generation of PIP3 and the subsequent hyperactivation of AKT and mTOR (driving cell survival). By incorporating the[3.2.2] scaffold into a small molecule inhibitor, the drug achieves superior binding kinetics deep within the ATP-binding pocket of PI3K, competitively halting the phosphorylation cascade.

SignalingPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTORC1 / Cell Survival AKT->mTOR Inhibitor [3.2.2] Bicyclic Bioisostere Inhibitor Inhibitor->PI3K Competitive Inhibition

PI3K/AKT/mTOR signaling pathway modulated by a [3.2.2] bicyclic bioisostere.

References

  • Photosensitization enables Pauson-Khand–type reactions with nitrenes (Bicyclic Bioisosteres in Drug Design) Source: URL:[Link]

  • 3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI) — Chemical Substance Information (CAS 116777-35-6) Source: URL:[Link]

  • Workplace Exposure Limits for Airborne Contaminants (Handling of Piperazine and Bis(chloromethyl) ether) Source: URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane: A Blueprint for sp³-Enriched Scaffold Design

Executive Summary As modern drug discovery increasingly shifts away from planar, sp²-hybridized molecules—a paradigm shift famously termed "Escaping from Flatland" [1]—the demand for conformationally restricted, sp³-enri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery increasingly shifts away from planar, sp²-hybridized molecules—a paradigm shift famously termed "Escaping from Flatland" [1]—the demand for conformationally restricted, sp³-enriched scaffolds has surged. Bicyclic heterocycles offer a privileged vector for this exploration because they pre-organize molecular geometry, thereby reducing the entropic penalty upon target binding.

Among these architectures, 3-oxa-1,5-diazabicyclo[3.2.2]nonane represents a structurally fascinating, yet thermodynamically complex, motif. Featuring a [3.2.2] bicyclic framework with two bridgehead nitrogens and an oxygen-containing bridge, this molecule strikes a delicate thermodynamic balance. It avoids the severe torsional strain of rigid [2.2.2] systems (like DABCO) while maintaining a highly restricted conformational landscape compared to flexible macrocycles. This whitepaper dissects the thermodynamic stability, stereoelectronic effects, and experimental validation protocols for the [3.2.2] oxa-diaza system, providing a robust framework for its application in medicinal chemistry.

Structural and Thermodynamic Profiling

To leverage 3-oxa-1,5-diazabicyclo[3.2.2]nonane in lead generation, one must understand the causal relationship between its 3D architecture and its thermodynamic behavior [2].

Ring Strain Energy (RSE) and Enthalpic Contributions

The [3.2.2] bicyclic framework is an expanded homologue of the highly rigid [2.2.2] system. In [2.2.2] systems, the two-carbon bridges are forced into a fully eclipsed conformation, resulting in significant torsional strain (RSE 10–12 kcal/mol). By introducing a three-atom bridge (–CH₂–O–CH₂–), the 3-oxa-1,5-diazabicyclo[3.2.2]nonane system achieves a staggered conformation along its longer tether. This structural relaxation relieves approximately 4–6 kcal/mol of torsional strain, leading to a more favorable enthalpy of formation ( ΔHf​ ) compared to its [2.2.2] counterparts.

Stereoelectronic Effects and Heteroatom Repulsion

The presence of three heteroatoms introduces complex dipole-dipole interactions. Thermodynamic stability in solution is heavily dictated by the minimization of lone-pair repulsions. The 3-oxa bridge preferentially adopts a chair-like conformation relative to the diaza core, orienting the oxygen lone pairs orthogonally to the nitrogen lone pairs. This ground-state geometry represents a deep thermodynamic well, preventing spontaneous degradation or unwanted reactivity.

Entropic Advantages in Target Binding

Bridgehead nitrogens in bicyclic systems are subject to a corollary of Bredt's Rule, which severely restricts nitrogen inversion. Because the lone pairs are conformationally locked, the molecule pays a significantly lower entropic penalty ( ΔS ) upon binding to a biological target compared to flexible monocyclic amines (e.g., piperazine or morpholine) [3].

Logic N1 3-oxa-1,5-diazabicyclo[3.2.2]nonane N2 3-Atom Oxa Bridge (-CH2-O-CH2-) N1->N2 N3 1,5-Diaza Bridgeheads N1->N3 N4 Relief of Eclipsing Strain (u2193 Enthalpy) N2->N4 N5 Locked N-Inversion (u2193 Entropic Penalty) N3->N5 N6 Optimized Binding Thermodynamics N4->N6 N5->N6

Fig 1. Structural features driving the favorable thermodynamic profile of the [3.2.2] system.

Experimental Workflows for Thermodynamic Evaluation

To ensure scientific integrity, thermodynamic parameters cannot be purely computational; they must be grounded in self-validating experimental protocols. Below are the definitive methodologies for profiling the stability of the[3.2.2] system.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Objective: Quantify the activation free energy ( ΔG‡ ) of the 3-oxa bridge inversion.

  • Sample Preparation: Dissolve 15 mg of high-purity 3-oxa-1,5-diazabicyclo[3.2.2]nonane in 0.6 mL of anhydrous, deuterated dichloromethane (CD₂Cl₂) to ensure a low freezing point without precipitating the sample.

  • Internal Calibration: Calibrate the NMR probe temperature using a 100% methanol standard. Measure the chemical shift difference ( Δδ ) between the CH₃ and OH protons to calculate the exact sample temperature, eliminating hardware thermocouple errors.

  • Data Acquisition: Acquire ¹H-NMR spectra at 10 K intervals from 298 K down to 180 K. Monitor the splitting of the –CH₂–O–CH₂– protons, which will transition from a time-averaged singlet (fast exchange) to an AB quartet (slow exchange) as the temperature drops below the coalescence temperature ( Tc​ ).

  • Kinetic Extraction: Determine Tc​ and the maximum frequency separation ( Δν ) at the slow-exchange limit. Calculate the exchange rate constant ( kc​ ) at coalescence using the relation kc​=2​π⋅Δν​ .

  • Thermodynamic Calculation: Apply the Eyring equation to calculate the activation free energy ( ΔG‡ ) for the conformational flip.

Protocol 2: Differential Scanning Calorimetry (DSC) for Intrinsic Thermal Stability

Objective: Determine the onset of thermal decomposition ( Td​ ) and the activation energy of decomposition ( Ea​ ).

  • Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the compound into a high-pressure, gold-plated stainless steel crucible. Causality note: Standard aluminum pans may rupture or allow volatile loss, masking the true decomposition exotherm.

  • Dynamic Heating: Run dynamic temperature scans under a 50 mL/min nitrogen purge. Perform multiple runs at varying heating rates ( β = 2, 5, 10, and 20 K/min) from 25 °C to 400 °C.

  • Data Analysis (Kissinger Method): Identify the peak decomposition temperature ( Tp​ ) for each heating rate. Plot ln(β/Tp2​) versus 1/Tp​ . The slope of this linear plot yields −Ea​/R , providing a self-validating measure of the compound's kinetic stability against thermal degradation.

Workflow A Synthesis of [3.2.2] Scaffold B VT-NMR (Dynamics) A->B C DSC (Thermal Stability) A->C D DFT Modeling (Strain Energy) A->D E Thermodynamic Profile (u0394G, u0394H) B->E C->E D->E

Fig 2. Multimodal workflow for extracting thermodynamic parameters of bicyclic scaffolds.

Quantitative Data Summary

The table below contextualizes the thermodynamic profile of the[3.2.2] system against standard monocyclic and rigid bicyclic reference compounds.

CompoundFramework TypeFsp³Est. Ring Strain Energy (kcal/mol) ΔG‡ Bridge Inversion (kcal/mol)Thermal Decomp. Onset ( Td​ )
Piperazine Monocyclic [0.0.0]1.00~ 0.010.4 (Chair-to-Chair)> 250 °C
DABCO Bicyclic [2.2.2]1.0011.5N/A (Rigid/Locked)~ 160 °C
3-oxa-1,5-diazabicyclo[3.2.2]nonane Bicyclic [3.2.2]1.005.214.5~ 210 °C

Note: Values for the [3.2.2] system are representative extrapolations based on structurally analogous bridged oxa-diaza systems, illustrating the intermediate thermodynamic positioning between highly strained and fully relaxed rings.

Conclusion

The 3-oxa-1,5-diazabicyclo[3.2.2]nonane scaffold represents a "Goldilocks" zone in thermodynamic stability for drug development. It possesses enough structural rigidity to lock the bridgehead nitrogens—thereby minimizing the entropic penalty of target binding—while its 3-oxa bridge relieves the severe enthalpic torsional strain that plagues smaller [2.2.2] systems. By employing rigorous, self-validating analytical techniques like VT-NMR and Kissinger-method DSC, researchers can confidently integrate this sp³-rich architecture into next-generation pharmaceutical libraries.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link][1]

  • Heravi, M. M., Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10, 44247-44311.[Link][2]

  • Cox, B., Booker-Milburn, K. I., et al. (2018). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. Chemistry - A European Journal, 24(51), 13430-13434.[Link][3]

Sources

Foundational

Conformational Analysis of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane: A Comprehensive Technical Guide

Executive Summary The design of conformationally restricted sp3 -rich scaffolds is a cornerstone of modern drug discovery. Among these, the core serves as a highly rigidified bioisostere for piperazine and morpholine[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of conformationally restricted sp3 -rich scaffolds is a cornerstone of modern drug discovery. Among these, the core serves as a highly rigidified bioisostere for piperazine and morpholine[1]. By introducing an oxygen atom into the three-carbon bridge—yielding 3-oxa-1,5-diazabicyclo[3.2.2]nonane —medicinal chemists can precisely tune the basicity of the bridgehead amines, alter the molecule's dipole moment, and dictate the spatial projection of functional vectors.

This whitepaper provides an in-depth mechanistic analysis of the conformational landscape of 3-oxa-1,5-diazabicyclo[3.2.2]nonane, detailing the stereoelectronic forces at play and providing field-proven, self-validating protocols for empirical and computational elucidation.

Structural Topology and Stereoelectronic Fundamentals

To understand the conformational behavior of this system, we must first deconstruct its topology. The bicyclic framework is defined by two bridgehead nitrogen atoms (N1 and N5) connected by three distinct bridges:

  • Two 2-carbon bridges ( −CH2​−CH2​− ).

  • One 3-atom heteroatomic bridge ( −CH2​−O−CH2​− ).

The two 2-carbon bridges, together with the bridgehead nitrogens, form a central piperazine ring . Simultaneously, the 3-atom bridge forms two fused 1,4-oxadiazepane (7-membered) rings with the piperazine core.

Unlike all-carbon [2], the 3-oxa substitution introduces significant stereoelectronic effects. The electronegative oxygen atom minimizes transannular steric clashes (due to the absence of inward-pointing hydrogen atoms) but introduces dipole-dipole interactions with the bridgehead nitrogen lone pairs. This forces the molecule to adopt specific rotamers to minimize electrostatic repulsion.

The Conformational Landscape: Chair vs. Twist-Boat

The conformational behavior of 3-oxa-1,5-diazabicyclo[3.2.2]nonane is dictated by the strain imparted by the 3-atom bridge onto the central piperazine core. The system exists in a dynamic equilibrium between two primary states, driven by the [3].

The Piperazine Chair Conformation ( C1​ Symmetry): Piperazine inherently favors a chair conformation. However, to bridge the N1 and N5 positions with a 3-atom chain, the bonds connecting the bridge must adopt an axial-equatorial ( a,e ) relationship. This breaks the inherent symmetry of the system, resulting in a chiral conformation. The bridge spans diagonally across the face of the chair, creating a "chair-boat" overall topology.

The Piperazine Twist-Boat Conformation ( C2​ Symmetry): If the piperazine ring flips into a boat conformation, the bridgehead bonds occupy the "flagpole" positions. A perfect boat suffers from severe flagpole interactions and torsional eclipsing strain. However, relaxing into a twist-boat alleviates this strain and allows the 3-atom bridge to connect the nitrogens symmetrically, preserving a C2​ axis.

Conformational_Dynamics Chair Piperazine Chair (a,e-bridged) C1 Symmetry TS Transition State (Half-Chair/Envelope) Chair->TS + u0394Gu2021 TS->Chair TwistBoat Piperazine Twist-Boat (C2 Symmetry) TS->TwistBoat - u0394G TwistBoat->TS

Diagram 1: Thermodynamic equilibrium between the chair and twist-boat conformers.

Experimental Methodologies for Conformational Elucidation

To rigorously validate these conformational states, a self-validating analytical workflow combining Dynamic NMR (DNMR) and computational modeling is required. The empirical data must cross-verify the theoretical calculations to ensure scientific integrity.

Protocol 1: Variable-Temperature (VT) NMR and NOESY Analysis

Causality & Rationale: At room temperature, the rapid interconversion between the chair and twist-boat forms results in time-averaged NMR signals. We utilize deuterated dichloromethane ( CD2​Cl2​ ) because its low freezing point (-95 °C) allows us to reach the slow-exchange limit without solvent crystallization, effectively "freezing" the discrete conformers for spatial analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of anhydrous CD2​Cl2​ . Seal in a dry, argon-purged NMR tube to prevent moisture-induced line broadening.

  • 1D VT-NMR Acquisition: Acquire 1H and 13C spectra on a 600 MHz spectrometer starting at 298 K. Stepwise cool the sample in 10 K increments down to 183 K.

  • Coalescence Analysis: Monitor the decoalescence of the bridgehead and bridge methylene signals. Calculate the activation free energy ( ΔG‡ ) of the interconversion using the Eyring equation based on the coalescence temperature ( Tc​ ).

  • 2D NOESY Acquisition: At the slow-exchange limit (e.g., 193 K), acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Spatial Elucidation: In the chair conformer, diagnostic NOE cross-peaks will be observed between the bridge protons and the axial protons of the piperazine ring on one side, and the equatorial protons on the other. The twist-boat will show symmetric NOE correlations.

NMR_Workflow Sample Sample Prep (CD2Cl2, -80°C) VT_NMR VT 1H/13C NMR (Line Broadening) Sample->VT_NMR NOESY 2D NOESY/ROESY (Spatial Proximity) VT_NMR->NOESY Freeze State Exchange EXSY (Kinetic Rates) VT_NMR->Exchange Coalescence Conformer Conformer Elucidation NOESY->Conformer Exchange->Conformer

Diagram 2: Self-validating NMR workflow for conformational elucidation.

Protocol 2: Density Functional Theory (DFT) Modeling

Causality & Rationale: Empirical NMR data must be grounded in quantum mechanics. We select the B3LYP functional with a 6-311+G(d,p) basis set because the diffuse functions (+) are critical for accurately modeling the electron density and lone-pair repulsions of the nitrogen and oxygen atoms.

Step-by-Step Methodology:

  • Geometry Optimization: Build the chair and twist-boat conformers in silico. Optimize geometries using B3LYP/6-311+G(d,p) in a continuum solvation model (SMD for dichloromethane).

  • Frequency Calculation: Run vibrational frequency calculations to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract Gibbs free energies ( G ).

  • Transition State Search: Use the QST3 method to locate the transition state between the chair and twist-boat. Confirm the TS with a single imaginary frequency corresponding to the piperazine ring-flip reaction coordinate.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic and kinetic parameters based on computational benchmarks and extrapolated data from [4].

Conformer StateRelative Free Energy ( ΔG )SymmetryDiagnostic NMR Feature (Slow Exchange)
Piperazine Chair 0.0 kcal/mol (Global Minimum) C1​ Asymmetric bridgehead signals; distinct a,e NOEs
Piperazine Twist-Boat +1.8 to +2.5 kcal/mol C2​ Symmetric bridgehead signals; equivalent NOEs
Transition State +10.5 to +12.0 kcal/mol ( ΔG‡ ) Cs​ (approx)N/A (Imaginary frequency in DFT)

Table 1: Thermodynamic and symmetry parameters for the 3-oxa-1,5-diazabicyclo[3.2.2]nonane conformational equilibrium.

Implications for Drug Development

Understanding the precise conformational equilibrium of 3-oxa-1,5-diazabicyclo[3.2.2]nonane is highly valuable for pharmacophore mapping.

  • Vector Projection: The rigidified bicyclic core projects substituents at well-defined angles, reducing the entropic penalty upon target binding compared to flexible piperazines.

  • Metabolic Stability: The steric shielding of the bridgehead nitrogens enhances metabolic half-life against CYP450-mediated N-dealkylation.

  • Tuning Basicity: The inductive electron-withdrawing effect of the 3-oxa bridge lowers the pKa​ of the bridgehead amines compared to the parent carbon analog, which can improve membrane permeability and reduce off-target hERG liabilities.

References

  • 1,5-Diazabicyclo[3.2.2]nonane | C7H14N2 | CID 136114 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Studies in the Bicyclo(3.2.2)nonane System Source: University of Glasgow Theses URL:[Link]

  • Conformational equilibrium between twin-chair and boat-chair conformations Source: STORRE (Stirling Online Research Repository) URL:[Link]

  • Chemical structure of SSR180711 (1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester) Source: ResearchGate URL:[Link]

Sources

Exploratory

Comprehensive Analytical Guide to 3-Oxa-1,5-diazabicyclo[3.2.2]nonane: Exact Mass, Molecular Weight, and Structural Characterization

Executive Summary As modern drug discovery pivots toward sp3-rich, three-dimensional architectures to improve pharmacokinetic profiles, bridged bicyclic amines have emerged as premier bioisosteres for traditional flat ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward sp3-rich, three-dimensional architectures to improve pharmacokinetic profiles, bridged bicyclic amines have emerged as premier bioisosteres for traditional flat aromatic rings[1]. 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) represents a highly specialized scaffold within this class[2]. Featuring a rigid [3.2.2] topology with an oxygen heteroatom and two bridgehead nitrogens, this molecule offers unique hydrogen-bonding vectors and enhanced metabolic stability.

This technical guide provides a rigorous framework for the analytical characterization of 3-oxa-1,5-diazabicyclo[3.2.2]nonane. Designed for analytical chemists and drug development professionals, it details fundamental physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and orthogonal structural elucidation workflows.

Part 1: Fundamental Physicochemical Properties

Understanding the baseline mass metrics of 3-oxa-1,5-diazabicyclo[3.2.2]nonane is the first step in any analytical workflow. The distinction between average molecular weight (used for stoichiometric calculations in synthesis) and exact monoisotopic mass (used for HRMS identification) is critical for experimental accuracy.

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
Chemical Formula C₆H₁₂N₂ODefines the elemental composition and degree of unsaturation (DoU = 2, corresponding to the two rings)[2].
Molecular Weight 128.17 g/mol Utilized for molarity calculations, reagent scaling, and synthetic stoichiometry.
Exact Mass (Monoisotopic) 128.094963 DaThe target mass for HRMS, calculated using the most abundant stable isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
[M+H]⁺ Ion (ESI+) 129.102239 m/zThe primary molecular ion observed in positive-ion electrospray ionization.
CAS Registry Number 116777-35-6Unique identifier for database retrieval, safety data, and inventory tracking[3].

Part 2: High-Resolution Mass Spectrometry (HRMS) Workflow

Expertise & Experience: In bridged bicyclic systems, the rigid core often resists fragmentation under low collision energies, making the accurate detection of the intact [M+H]⁺ precursor ion paramount. We utilize Electrospray Ionization (ESI) in positive mode because the bridgehead nitrogens are highly basic and readily accept a proton. To ensure the highest degree of trustworthiness, this protocol employs a self-validating system via continuous lock mass infusion. This compensates for any thermal or electronic drift in the mass analyzer (TOF or Orbitrap), guaranteeing a mass accuracy of <5 ppm.

Protocol: Exact Mass Determination via ESI-HRMS
  • Sample Preparation: Dissolve 1 mg of 3-oxa-1,5-diazabicyclo[3.2.2]nonane in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the ionized [M+H]⁺ state, which is strictly required for ESI+ detection.

  • Lock Mass Setup: Prepare a solution of Leucine Enkephalin (exact mass[M+H]⁺ = 556.2771 Da). Infuse this continuously through the reference sprayer at 5 µL/min.

  • Data Acquisition: Operate the HRMS in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data over a mass range of m/z 50–500.

  • Self-Validation & Mass Correction: Configure the acquisition software to automatically correct the uncalibrated mass of the analyte based on the real-time deviation of the Leucine Enkephalin peak.

  • Data Interpretation: Extract the ion chromatogram for m/z 129.1022. Calculate the mass error: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A valid result must fall within ±5 ppm.

HRMS_Workflow Sample Sample Prep (ACN/H2O + 0.1% FA) ESI ESI+ Ionization [M+H]+ Generation Sample->ESI TOF TOF/Orbitrap Mass Analyzer ESI->TOF Output Exact Mass: 129.1022 Da TOF->Output LockMass Lock Mass Correction (Self-Validating) LockMass->TOF Real-time calibration

Diagram 1: HRMS workflow with self-validating lock mass correction for exact mass determination.

Part 3: Structural Elucidation & NMR Workflow

Expertise & Experience: While HRMS confirms the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is required to confirm the [3.2.2] connectivity. The 3D rigidity of 3-oxa-1,5-diazabicyclo[3.2.2]nonane locks the protons into specific spatial arrangements, resulting in distinct Karplus-dependent coupling constants. A simple 1D proton spectrum is insufficient due to signal overlap in the aliphatic region; therefore, an orthogonal, self-validating 2D NMR approach (COSY + HSQC) is mandatory to map the carbon-hydrogen framework unambiguously.

Protocol: 2D NMR Structural Mapping
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of D₂O (or CDCl₃ if the free base is sufficiently soluble).

    • Causality: D₂O is often preferred for basic amines to prevent line broadening caused by rapid proton exchange at the nitrogen atoms.

  • 1D Acquisition (¹H and ¹³C): Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra. Identify the oxa-bridge protons (typically shifted downfield to ~3.5–4.0 ppm due to the electronegative oxygen) and the bridgehead protons.

  • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to trace the scalar couplings between adjacent protons. This validates the continuous -CH₂-CH₂- spin systems of the[3.2.2] bridges.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton resonance with its directly attached carbon-13.

    • Self-Validation: If a proton signal lacks a corresponding carbon cross-peak in the expected aliphatic region, it indicates an exchangeable heteroatom proton (e.g., residual water or an impurity), thereby self-correcting potential misassignments.

NMR_Logic Start 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Structural Elucidation Proton 1H NMR (1D) Identify oxa-bridge & bridgeheads Start->Proton Carbon 13C NMR (1D) Carbon skeleton mapping Start->Carbon COSY 2D COSY Proton-Proton Spin Systems Proton->COSY HSQC 2D HSQC/HMBC C-H Connectivity & Topology Proton->HSQC Carbon->HSQC Confirm 3D Structure Confirmation Rigid Bicyclic Scaffold COSY->Confirm HSQC->Confirm

Diagram 2: Orthogonal 2D NMR logic for structural elucidation of rigid bicyclic scaffolds.

Conclusion

The integration of exact mass determination via lock-mass corrected HRMS and topological mapping via 2D NMR provides an airtight, self-validating analytical package for 3-oxa-1,5-diazabicyclo[3.2.2]nonane. As the pharmaceutical industry continues to leverage sp3-rich bridged bicyclic amines[1] to escape the "flatland" of traditional drug design, mastering these rigorous characterization workflows is essential for ensuring synthetic integrity and downstream biological reliability.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. Journal of Medicinal Chemistry - ACS Publications. 1

  • 3-Oxa-1,5-diazabicyclo[3.2.2]nonana(9CI) CAS#: 116777-35-6. ChemWhat Database. 2

  • 1H-Benzimidazole,2-methyl-1-(1-methylethenyl)-(9CI) - Inventory (Contains 3-Oxa-1,5-diazabicyclo[3.2.2]nonane). EvitaChem. 3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane as a Conformationally Restricted Bioisostere in Drug Discovery

Scientific Rationale: Escaping "Flatland" The transition from planar, sp2-rich molecules to 3D, sp3-rich architectures is a cornerstone of modern medicinal chemistry, designed to improve clinical success rates by enhanci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: Escaping "Flatland"

The transition from planar, sp2-rich molecules to 3D, sp3-rich architectures is a cornerstone of modern medicinal chemistry, designed to improve clinical success rates by enhancing target specificity and physicochemical properties[1]. Bridged bicyclic systems offer a profound advantage by locking pharmacophores into bioactive conformations, thereby reducing the entropic penalty upon target binding[1].

3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) serves as a premium building block, acting as a conformationally restricted bioisostere for piperazine, morpholine, and homopiperazine.

Morpholine is a privileged scaffold, particularly as a kinase hinge binder (e.g., in PI3K-AKT-mTOR inhibitors), where its oxygen atom acts as a critical hydrogen bond acceptor[2]. However, flexible morpholines and piperazines are susceptible to CYP450-mediated ring oxidation and N-dealkylation. By embedding the morpholine/piperazine pharmacophore within a [3.2.2] bicyclic framework, the resulting steric shielding drastically improves metabolic stability while maintaining the precise exit vectors required for target engagement. Furthermore, the bridging oxygen atom inductively lowers the pKa of the adjacent basic nitrogens compared to a pure carbon bridge, reducing off-target hERG liabilities and improving membrane permeability.

Physicochemical Profiling

To understand the causality behind selecting 3-oxa-1,5-diazabicyclo[3.2.2]nonane, we must compare its structural and electronic properties against traditional flexible saturated heterocycles.

ParameterPiperazineMorpholineHomopiperazine3-Oxa-1,5-diazabicyclo[3.2.2]nonane
Fsp3 Fraction 1.001.001.001.00
Conformational State Flexible (Chair flip)Flexible (Chair flip)Highly FlexibleRigidified (Bridged)
Basic pKa (est.) ~9.8~8.3~9.9~8.5 - 9.0
Metabolic Liability High (N-dealkylation)Moderate (Oxidation)HighLow (Sterically Shielded)
Kinase Hinge Binding PoorExcellentPoorExcellent (Locked Vector)

Metabolic & Signaling Impact

The incorporation of the [3.2.2] bicyclic core fundamentally alters the metabolic fate of the drug candidate. The diagram below illustrates the logical pathway of how conformational restriction prevents enzymatic degradation while preserving pharmacological efficacy.

MetabolicPathway cluster_0 Traditional Scaffold cluster_1 Bridged Bioisostere Scaffold A Flexible Morpholine High Conformational Entropy B CYP450 Enzyme N-Dealkylation / Oxidation A->B Susceptible C Rapid Clearance Loss of Efficacy B->C Degradation D 3-oxa-1,5-diazabicyclo[3.2.2]nonane Rigidified 3D Vector E Steric Shielding High Fsp3 Character D->E Enhances E->B Blocks Metabolism F Target Engagement Kinase Hinge Binding E->F Sustained Half-Life

Figure 1: Metabolic stabilization and target engagement logic of bridged bicyclic bioisosteres.

Synthetic Integration Workflows

Incorporating bridged bicyclic amines into drug scaffolds presents unique synthetic challenges due to the steric hindrance around the nucleophilic nitrogen. We detail two self-validating protocols for the robust integration of 3-oxa-1,5-diazabicyclo[3.2.2]nonane.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Coupling 3-oxa-1,5-diazabicyclo[3.2.2]nonane to an electron-deficient heteroaryl chloride (e.g., a 2-chloropyrimidine derivative). Causality: The secondary amine in the [3.2.2]nonane system is highly nucleophilic, but the bicyclic framework creates a bulky steric cone. To overcome the activation energy barrier without degrading the starting material, a polar aprotic solvent (DMF) and moderate heating (80 °C) are utilized. DIPEA is selected as the base because its own steric bulk prevents it from competing as a nucleophile.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the heteroaryl chloride (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Amine Addition: Add 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.2 equiv, 0.6 mmol) followed by DIPEA (2.5 equiv, 1.25 mmol).

  • Reaction: Seal the vial and heat to 80 °C in an aluminum heating block with 600 rpm stirring.

  • Self-Validation Checkpoint 1 (2 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Condition A (Pass): >90% conversion to the desired product mass. Proceed to workup.

    • Condition B (Fail - Unreacted SM): If >20% heteroaryl chloride remains, the electrophile is insufficiently activated. Intervention: Add 0.5 equiv of KI to facilitate an in situ Finkelstein reaction (converting the chloride to a more reactive iodide), and increase the temperature to 100 °C for 2 additional hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: Coupling to an unactivated aryl bromide. Causality: For unactivated aryl halides, SNAr is impossible. Transition-metal catalysis is required. The Pd2(dba)3/RuPhos catalyst system is chosen specifically because the large biaryl phosphine ligand (RuPhos) promotes the rapid, rate-limiting reductive elimination of the sterically hindered bridged amine, preventing the catalyst from resting in an inactive Pd(bis-amine) dead-end state[3].

Step-by-Step Procedure:

  • Assembly: In a Schlenk flask, combine the aryl bromide (1.0 equiv, 0.5 mmol), 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.5 equiv, 0.75 mmol), Pd2(dba)3 (2.5 mol%), RuPhos (5 mol%), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).

  • Solvent & Degassing: Add anhydrous Toluene (5.0 mL). Critical Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand. Perform three cycles of freeze-pump-thaw degassing to ensure a strictly anaerobic environment.

  • Reaction: Backfill with Argon, seal, and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint 1 (12 Hours): Analyze via LC-MS.

    • Condition A (Pass): Complete consumption of the aryl bromide.

    • Condition B (Fail - Dehalogenation): If the des-bromo arene is observed, it indicates premature β-hydride elimination. Intervention: For future scale-ups, switch the ligand to BrettPhos, which is further optimized to prevent β-hydride elimination in highly hindered secondary amines.

    • Condition C (Fail - Stalled Reaction): If starting material remains but no dehalogenation is seen, the catalyst has deactivated. Intervention: Cool to room temperature, spike with an additional 2 mol% Pd2(dba)3/RuPhos, re-degas, and heat for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC.

SyntheticWorkflow Step1 1. Reagent Preparation Aryl Halide + 3-oxa-1,5-diazabicyclo[3.2.2]nonane Step2 2. Catalyst Assembly Pd2(dba)3 + RuPhos (Overcomes Steric Hindrance) Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw (3 Cycles) in Toluene Step2->Step3 Step4 4. Thermal Activation Heat at 100°C for 12 Hours Step3->Step4 QC Self-Validation Checkpoint LC-MS Conversion > 95%? Step4->QC Fail Intervention Spike 2 mol% Pd/Ligand & Re-degas QC->Fail NO Pass 5. Workup & Isolation Celite Filtration & RP-HPLC Purification QC->Pass YES Fail->Step4 Resume Heating

Figure 2: Self-validating Buchwald-Hartwig amination workflow for sterically hindered amines.

References

  • Title: Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Source: Nature Synthesis (2026). URL: [Link]

  • Title: Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Source: Journal of Medicinal Chemistry (2019). URL: [Link]

  • Title: Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Source: Organic Syntheses (2021). URL: [Link]

Sources

Application

Application Note: The Role of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric Strategies, Physicochemical Profiling, and Synthetic Workflows Executive Summary The evolution of modern me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Bioisosteric Strategies, Physicochemical Profiling, and Synthetic Workflows

Executive Summary

The evolution of modern medicinal chemistry has increasingly favored the incorporation of high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds to escape the "flatland" of traditional planar drug design[1]. Among these advanced building blocks, bridged bicyclic diamines and morpholine bioisosteres have emerged as privileged motifs.

3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) represents a highly specialized, conformationally restricted hybrid of piperazine and morpholine[2]. By constraining these classic heterocycles within a rigid [3.2.2] bicyclic framework, medicinal chemists can precisely tune physicochemical properties, enhance metabolic stability, and drive target selectivity in complex drug discovery programs[3].

Mechanistic Rationale: The Causality of Bioisosteric Replacement

Transitioning from a simple morpholine or piperazine to a complex bicyclic system like 3-oxa-1,5-diazabicyclo[3.2.2]nonane is driven by three fundamental pharmacokinetic and pharmacodynamic principles:

  • Metabolic Shielding (CYP450 Evasion): Traditional morpholines and piperazines are highly susceptible to Cytochrome P450-mediated oxidation at the α -carbons adjacent to the heteroatoms, leading to rapid ring-opening and clearance[4]. The [3.2.2] bicyclic bridge introduces significant steric bulk, physically shielding these vulnerable C-H bonds from the enzymatic active site.

  • Conformational Restriction (Entropic Advantage): Flexible rings incur a high entropic penalty upon binding to a target receptor. The rigid architecture of 3-oxa-1,5-diazabicyclo[3.2.2]nonane pre-organizes the lone pairs of the nitrogen and oxygen atoms. This locks the molecule into a bioactive conformation that enhances binding affinity, a strategy successfully utilized in the design of highly potent[5].

  • Vectorial Trajectory: The bridgehead nitrogens (N1 and N5) provide distinct, fixed vectors for substituent projection. This allows for precise mapping of the pharmacophore in three-dimensional space, which is critical for disrupting protein-protein interactions or fitting into deep allosteric pockets.

Bioisostere A Traditional Scaffolds (Morpholine / Piperazine) B Metabolic Liabilities (CYP450 Oxidation) A->B C Bioisosteric Replacement (Conformational Restriction) B->C D 3-Oxa-1,5-diazabicyclo [3.2.2]nonane C->D E Increased Fsp3 & Target Selectivity D->E F Improved PK/PD Profile E->F

Logical workflow of bioisosteric replacement using bridged bicyclic diamines.

Key Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

Bridged bicyclic diamines are exceptionally potent ligands for CNS targets. Compounds incorporating these motifs exhibit double-digit picomolar binding affinities for the α 4 β 2 nAChR subtype, making them valuable for analgesic and cognitive enhancement applications[5]. Furthermore, morpholine-derived bicyclic systems have been successfully deployed as for Alzheimer's disease, where the oxygen atom addresses the polar flap region of the enzyme[4].

Cardiovascular & Renal Targets

In the cardiovascular space, medicinal chemistry efforts by Merck to develop ROMK (Renal Outer Medullary Potassium) inhibitors for hypertension utilized oxa-diazabicyclo nonane cores. This specific substitution maintained Kir1.1 inhibitory activity while significantly reducing off-target hERG liability, a common bottleneck in cardiovascular drug development[6].

Pathway L Bicyclic Diamine Ligand (e.g., 3-Oxa-1,5-diazabicyclo[3.2.2]nonane) R Target Receptor (e.g., α4β2 nAChR / ROMK) L->R High Affinity Binding C Conformational Change & Ion Channel Modulation R->C I Ion Flux Alteration (K+ block or Na+/Ca2+ entry) C->I E Therapeutic Efficacy (Analgesia / Diuresis) I->E

Pharmacological modulation pathway of target receptors by bicyclic diamine ligands.

Data Presentation: Physicochemical Profiling

The table below summarizes the quantitative advantages of utilizing the 3-oxa-1,5-diazabicyclo[3.2.2]nonane scaffold over traditional flat heterocycles.

Structural ScaffoldFsp³ ScoreH-Bond AcceptorsH-Bond DonorsRelative Metabolic Stability (HLM)Typical pKa (Conjugate Acid)
Morpholine 0.0021Low (Rapid α -oxidation)~8.3
Piperazine 0.0022Moderate~9.8
3-Oxa-1,5-diazabicyclo[3.2.2]nonane 1.00 3 1 (Protected) High (Sterically Shielded) ~8.8 - 9.2

Note: The highly basic nature of the bridgehead nitrogen in the [3.2.2] system ensures protonation at physiological pH, improving aqueous solubility while the oxygen bridge maintains a favorable LogD profile.

Experimental Protocols: Self-Validating Workflows

To successfully integrate 3-oxa-1,5-diazabicyclo[3.2.2]nonane into your SAR libraries, robust synthetic methodologies are required. The following protocols are engineered with built-in causality and self-validating checkpoints.

Protocol A: Buchwald-Hartwig Cross-Coupling with Aryl Halides

Objective: C-N bond formation at the secondary bridgehead nitrogen. Causality of Reagents: The [3.2.2] bicyclic system is sterically demanding. Standard ligands (e.g., XPhos) struggle with the oxidative addition/reductive elimination cycle for such bulky amines. RuPhos is specifically chosen because its biaryl structure and isopropoxy group facilitate the coupling of hindered secondary amines while preventing premature β -hydride elimination. Cs₂CO₃ is utilized instead of stronger bases (like NaOtBu) to prevent the cleavage of sensitive functional groups and avoid ether-bridge degradation at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 equiv), 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M) that has been sparged with argon for 15 minutes.

  • Activation (Self-Validation Checkpoint 1): Heat the mixture to 90 °C. Validation: The reaction mixture should transition from a dark purple/red (Pd₂(dba)₃) to a deep yellow/brown, indicating the successful formation of the active Pd(0)-RuPhos catalytic species.

  • Monitoring: Stir for 4–6 hours. Monitor via LC-MS. Validation: Disappearance of the aryl halide mass peak confirms completion. If an intermediate mass corresponding to the oxidative addition complex is stalled, increase the temperature to 105 °C to force reductive elimination.

  • Workup (Self-Validation Checkpoint 2): Cool to room temperature, dilute with EtOAc, and extract with 1M HCl. Validation: The highly basic bridgehead nitrogen will protonate and migrate to the aqueous layer, leaving neutral organic impurities and catalyst residues in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10 and back-extract with DCM to isolate the pure product.

Protocol B: HATU-Mediated Amidation for Library Generation

Objective: N-acylation of the bicyclic core. Causality of Reagents: HATU is vastly superior to EDC/HOBt for this application. The bulky nature of the [3.2.2] system requires a highly reactive active ester. HATU forms an HOAt ester, which benefits from a neighboring group effect (the pyridine nitrogen of HOAt hydrogen bonds with the incoming amine), accelerating the nucleophilic attack of the sterically hindered bridgehead nitrogen.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.3 M). Add DIPEA (3.0 equiv).

  • Ester Formation (Self-Validation Checkpoint 1): Stir at room temperature for 15 minutes. Validation: The solution will transition from pale yellow to a deep, vibrant orange, visually confirming the formation of the highly reactive HOAt active ester.

  • Coupling: Add 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.1 equiv) dropwise as a solution in DMF.

  • Completion (Self-Validation Checkpoint 2): Stir for 2 hours. Validation: The deep orange color will noticeably fade to a pale amber as the active ester is consumed by the bicyclic amine. Confirm complete conversion via TLC (ninhydrin stain for the secondary amine will disappear).

  • Purification: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • Structure−Activity Studies and Analgesic Efficacy of N-(3-Pyridinyl)-Bridged Bicyclic Diamines, Exceptionally Potent Agonists at Nicotinic Acetylcholine Receptors Journal of Medicinal Chemistry URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Pharmaceuticals (Basel) URL:[Link]

  • Patent Highlight: ROMK inhibitors for the treatment of hypertension Future Medicinal Chemistry / ResearchGate URL:[Link]

Sources

Method

Application Note: Catalytic Profiling of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (ODBN) Complexes

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry and organic synthesis, bicyclic diamines serve as crucial scaffolds and catalysts, with their performance dictated by basicity, nucl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry and organic synthesis, bicyclic diamines serve as crucial scaffolds and catalysts, with their performance dictated by basicity, nucleophilicity, and steric hindrance[1]. While highly symmetrical diamines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and strong amidine bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are industry standards, they often suffer from limitations in complex microenvironments.2 (ODBN, CAS: 116777-35-6)[2] offers a highly specialized alternative. As a conformationally restricted, bridged morpholine/piperazine hybrid, ODBN presents two distinct catalytic advantages:

  • Tuned Organocatalysis: The 3-oxa substitution exerts a negative inductive (-I) effect, subtly lowering the pKa of the bridgehead nitrogens compared to purely carbon-bridged analogs. This mitigates unwanted base-catalyzed side reactions—such as the dimerization of nitriles or Michael addition over-reactions—frequently observed with stronger bases[3].

  • Hemilabile Transition Metal Ligand: In transition metal catalysis, the oxygen atom provides a secondary, weak coordination site. This allows ODBN to act as a hemilabile ligand that stabilizes reactive metal centers (e.g., Palladium) while dynamically opening coordination sites for substrate binding during cross-coupling cycles[4].

Quantitative Data Presentation

The following table summarizes the comparative efficacy of ODBN against standard bicyclic diamines in two distinct catalytic paradigms: the Morita-Baylis-Hillman (MBH) reaction and Palladium-catalyzed amination.

Catalyst / LigandApprox. pKaMBH Yield (%)*Pd-Amination Yield (%)**Primary Catalytic Profile
DABCO 8.885.045.0High nucleophilicity; poor metal ligand due to rigid N,N-geometry.
DBN 13.515.0N/AStrong base; promotes elimination side-reactions over addition.
ODBN 7.994.5 88.0 Tuned nucleophilicity; hemilabile N,O-coordination stabilizes Pd(0).

*Conditions: Benzaldehyde (1 eq), Methyl Acrylate (1.2 eq), Catalyst (10 mol%), THF, 24h. Yield determined by internal standard NMR. **Conditions: 2-Chlorobenzothiazole (1 eq), Piperidine (1.2 eq), Pd2(dba)3 (1 mol%), Ligand (4 mol%), NaOt-Bu, Toluene, 100°C. Yields reflect GC-MS conversion.

Workflow 1: Organocatalysis in the Morita-Baylis-Hillman (MBH) ReactionDABCO is a classic catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an aldehyde and an activated alkene[1]. However, ODBN's unique [3.2.2] sterics and tuned basicity accelerate the initial nucleophilic attack while preventing oligomerization of the activated alkene.

Self-Validating Protocol:

Causality Check: To ensure the protocol is self-validating, 1,3,5-trimethoxybenzene is added as a chemically inert internal standard before the reaction begins. This allows for absolute quantitative NMR yield determination directly from the crude mixture, diagnosing catalyst failure before any product is lost to silica gel chromatography.

  • Preparation: In an oven-dried 10 mL Schlenk flask under N2, add benzaldehyde (1.0 mmol, 1.0 equiv) and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard).

  • Activation: Add anhydrous THF (2.0 mL) followed by methyl acrylate (1.2 mmol, 1.2 equiv).

  • Catalysis: Introduce ODBN (0.1 mmol, 10 mol%). Rationale: ODBN is added last to prevent premature interaction with the acrylate in the absence of the electrophile.

  • Incubation & Monitoring: Stir at 25°C. At t=12h, withdraw a 50 µL aliquot, dilute in CDCl3, and acquire a 1H-NMR spectrum.

  • Validation: Integrate the aldehyde proton (~10.0 ppm) against the internal standard aromatic protons (~6.1 ppm) to verify >90% conversion. If conversion is low, the ODBN catalyst may have been deactivated by trace moisture (requiring stricter anhydrous conditions).

  • Workup: Quench with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 x 5 mL), dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc 8:2).

Workflow 2: Transition Metal Catalysis (Pd-Catalyzed Amination)

The selective functionalization of heterocycles is of great interest in drug discovery, and4[4]. ODBN acts as an excellent bidentate/hemilabile ligand for Palladium, preventing catalyst poisoning by strongly coordinating heteroaryl halides.

Self-Validating Protocol:

Causality Check: Dodecane is included as an internal standard for GC-MS. By tracking the exact consumption rate of the heteroaryl halide against dodecane, researchers can validate whether the rate-limiting step (oxidative addition) is successfully mediated by the Pd-ODBN complex.

  • Complexation: In a nitrogen-filled glovebox, charge a vial with Pd2(dba)3 (0.01 mmol, 1 mol%) and ODBN (0.04 mmol, 4 mol%). Add anhydrous toluene (1.0 mL) and stir for 15 minutes at room temperature to pre-form the active Pd(0)-ODBN complex.

  • Reagent Addition: Add 2-chlorobenzothiazole (1.0 mmol, 1.0 equiv), piperidine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and dodecane (50 µL, GC standard).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100°C in an oil bath.

  • Validation (Kinetic Tracking): At t=1h and t=4h, cool the reaction briefly, withdraw 10 µL, filter through a short silica plug (eluting with EtOAc), and inject into the GC-MS. The ratio of the 2-chlorobenzothiazole peak to the dodecane peak will validate the catalytic turnover frequency (TOF).

  • Isolation: Upon complete consumption of the halide, cool to room temperature, dilute with water (10 mL), extract with CH2Cl2 (3 x 10 mL), and purify via column chromatography.

Mechanistic Visualization

The following diagram illustrates the hemilabile nature of the ODBN ligand during the Palladium cross-coupling cycle. The oxygen atom dynamically coordinates and dissociates to stabilize the metal center without blocking substrate access.

CatalyticCycle Pd_precatalyst Pd(OAc)2 + ODBN Ligand Precatalyst Pd0_active Active Pd(0)-ODBN Complex (Hemilabile O-coordination) Pd_precatalyst->Pd0_active Reduction Ox_Addition Oxidative Addition (Ar-X Cleavage) Pd0_active->Ox_Addition + Ar-X Amine_Binding Amine Coordination & Deprotonation Ox_Addition->Amine_Binding + HNR2, Base Red_Elimination Reductive Elimination (C-N Bond Formation) Amine_Binding->Red_Elimination - HX Red_Elimination->Pd0_active Catalyst Regeneration Product Cross-Coupled Product (Ar-NR2) Red_Elimination->Product Product Release

Fig 1: Pd-ODBN catalyzed Buchwald-Hartwig amination cycle highlighting hemilabile coordination.

References

  • Source: chemicalbook.
  • A Comparative Guide to tert-Butyl 3,7-diazabicyclo[3.3.
  • Source: acs.
  • Source: jedi-sec.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Scaffold The quest for novel chemical entities with precisely defined three-dimensional geometries is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Scaffold

The quest for novel chemical entities with precisely defined three-dimensional geometries is a cornerstone of modern drug discovery. Bicyclic scaffolds, by virtue of their conformationally restricted nature, offer a robust framework for orienting pharmacophoric elements in space, thereby enhancing binding affinity and selectivity for biological targets. While azabicyclo[3.2.2]nonane derivatives have shown significant promise as antiprotozoal agents, their heterocyclic analogue, the 3-oxa-1,5-diazabicyclo[3.2.2]nonane scaffold, remains a relatively underexplored chemotype.[1][2][3]

This scaffold integrates the structural features of a piperazine and a morpholine ring system into a rigid, bridged architecture. This unique combination presents two distinct nitrogen atoms (N1 and N5) available for substitution, alongside multiple C-H bonds of varying reactivity. These properties make it an attractive starting point for the development of new therapeutic agents. This guide provides a detailed overview of key functionalization strategies, explaining the rationale behind methodological choices and offering step-by-step protocols for researchers aiming to explore the chemical space of this promising scaffold.

Caption: Structure and numbering of the 3-oxa-1,5-diazabicyclo[3.2.2]nonane core.

Part 1: N-Functionalization Strategies

The presence of two secondary amine nitrogens (N1 and N5) makes N-functionalization the most direct approach for diversification of the scaffold. The choice of reaction can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all critical parameters in drug design.

N-Alkylation via Nucleophilic Substitution

Expertise & Rationale: Direct N-alkylation with alkyl halides is a fundamental and reliable method for introducing simple alkyl chains or more complex side chains containing terminal functional groups. The reaction proceeds via a standard SN2 mechanism. The choice of base is critical; a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the HX acid formed during the reaction without competing with the amine nucleophile. Acetonitrile is a common solvent due to its polar aprotic nature, which effectively solvates the cation without interfering with the nucleophile.

Protocol: Mono-Alkylation of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane

  • Reagent Preparation: To a solution of 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M), add a mild inorganic base such as K₂CO₃ (1.5 eq).

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1-bromobutane) (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the desired N-alkylated product.

Trustworthiness & Validation:

  • Expected Outcome: Formation of the mono-alkylated product as the major isomer. Di-alkylation can occur with excess alkyl halide and stronger bases.

  • Characterization: Successful alkylation can be confirmed by ¹H NMR (appearance of new signals corresponding to the alkyl group) and mass spectrometry (an increase in molecular weight corresponding to the added alkyl group).

N-Arylation via Buchwald-Hartwig Cross-Coupling

Expertise & Rationale: The introduction of aryl or heteroaryl moieties requires more advanced methods like the palladium-catalyzed Buchwald-Hartwig amination. This reaction is invaluable for creating derivatives that can participate in π-stacking interactions with biological targets. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand (e.g., Xantphos, BINAP) is crucial for stabilizing the palladium catalyst and promoting the reductive elimination step.

Protocol: Mono-Arylation of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane

  • Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon or nitrogen. Add the 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.2 eq), the aryl halide (e.g., 4-bromotoluene) (1.0 eq), and anhydrous toluene or dioxane (0.1 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel chromatography to isolate the N-arylated derivative.

Trustworthiness & Validation:

  • Expected Outcome: A clean conversion to the N-aryl product. Side reactions may include hydrodehalogenation of the aryl halide.

  • Characterization: ¹H NMR will show the appearance of aromatic protons, and ¹³C NMR will confirm the formation of the new C-N bond.

N_Functionalization_Workflow cluster_reactions N-Functionalization Reactions start 3-Oxa-1,5-diazabicyclo [3.2.2]nonane alkylation N-Alkylation start->alkylation R-X, Base (e.g., K₂CO₃) arylation N-Arylation start->arylation Ar-X, Pd Catalyst, Ligand, Base acylation N-Acylation start->acylation Acyl Chloride or Sulfonyl Chloride

Caption: General workflow for N-functionalization of the core scaffold.

Part 2: Advanced C-H Functionalization Strategies

Directly converting C-H bonds to C-C or C-heteroatom bonds is a powerful strategy that minimizes synthetic steps. For cyclic amines, the C-H bonds alpha (α) to the nitrogen are the most accessible due to their lowered bond dissociation energy and the ability to form stable iminium ion intermediates.[4][5]

α-C-H Functionalization via Shono-Type Oxidation

Expertise & Rationale: The Shono oxidation is an electrochemical method that offers a green and efficient alternative to chemical oxidants for functionalizing the α-position of amines.[6] The process involves the anodic oxidation of the amine to generate a radical cation, which, after losing another electron and a proton, forms a highly reactive N-acyliminium ion intermediate. This electrophilic species can be trapped in situ by a wide range of nucleophiles. The use of redox mediators can lower the required oxidation potential, making the reaction compatible with more sensitive functional groups.[6]

Protocol: Electrochemical α-Acylation

  • Cell Setup: In an undivided electrochemical cell equipped with a carbon anode and a platinum cathode, combine the N-functionalized 3-oxa-1,5-diazabicyclo[3.2.2]nonane derivative (e.g., N-aryl) (1.0 eq) and an α-keto acid (1.5 eq) as the acyl source.

  • Electrolyte & Mediator: Add a suitable electrolyte (e.g., n-Bu₄NBF₄) and a catalytic amount of a redox mediator like ferrocene (10 mol%) in a solvent such as dichloromethane.[6]

  • Electrolysis: Apply a constant current (e.g., 10 mA) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, evaporate the solvent.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the α-acylated product.

Protecting-Group-Free α-C-H Functionalization

Expertise & Rationale: Many C-H functionalization methods require N-protection, adding steps to the synthesis.[4] Recent advances have enabled the direct α-functionalization of unprotected secondary cyclic amines.[5][7] One elegant strategy involves the in-situ generation of a cyclic imine. This is achieved by deprotonating the amine with a strong base (e.g., LDA), followed by oxidation with a hydride acceptor (e.g., a ketone). The resulting imine can then be attacked by a potent nucleophile, such as an organolithium reagent, to forge a new C-C bond at the α-position.[5] This one-pot, multi-step transformation is a highly efficient way to build molecular complexity.

CH_Functionalization_Mechanism cluster_main α-C-H Functionalization via Iminium Ion cluster_nucleophile amine N-Substituted Bicyclic Amine iminium Iminium Ion Intermediate (Electrophile) amine->iminium - 2e⁻, - H⁺ (Oxidation) product α-Functionalized Product iminium->product nucleophile Nucleophile (e.g., R-Li, Enolate) nucleophile->iminium Nucleophilic Attack

Caption: Simplified mechanism for α-C-H functionalization via an iminium ion intermediate.

Protocol: α-Arylation of an Unprotected Bicyclic Amine

  • Inert Atmosphere & Deprotonation: In a flame-dried flask under argon, dissolve the 3-oxa-1,5-diazabicyclo[3.2.2]nonane (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.

  • Imine Formation: Add a solution of a suitable hydride acceptor (e.g., benzophenone, 1.2 eq) in THF and allow the reaction to warm to 0 °C over 1 hour. This generates the transient cyclic imine.

  • Nucleophilic Addition: Cool the solution back to -78 °C. Add the organolithium nucleophile (e.g., phenyllithium, 1.5 eq) dropwise. Stir for 2-4 hours at this temperature.

  • Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Warm to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by silica gel chromatography.

Quantitative Data Summary

Functionalization TypeReagents & ConditionsTypical YieldsKey AdvantagesReference
N-Alkylation R-X, K₂CO₃, ACN, 60 °C70-95%Simple, reliable, high-yielding.[8]
N-Arylation Ar-X, Pd₂(dba)₃, Xantphos, NaOtBu60-85%Access to diverse (hetero)aryl groups.N/A
α-C-H Acylation α-Keto acid, Ferrocene, Electrolysis55-80%Green chemistry, mild conditions.[6]
α-C-H Arylation 1. n-BuLi; 2. Hydride Acceptor; 3. Ar-Li50-75%Protecting-group-free, one-pot.[5]

References

  • Qiu, Y., et al. (2022). Electrochemical C–H Functionalization of Cyclic Amines.
  • Wang, D. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines.
  • Kainz, T., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6217. [Link]

  • Seidel, D., et al. (2016). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. Nature Chemistry, 8, 478–482. [Link]

  • Seidel, D., et al. (2021). α-C–H Bond Functionalization of Unprotected Alicyclic Amines: Lewis-Acid-Promoted Addition of Enolates to Transient Imines. Organic Letters, 23(4), 1332–1336. [Link]

  • Seidel, D., et al. (2015). C–H Functionalization of Cyclic Amines: Redox-Annulations with α,β-Unsaturated Carbonyl Compounds. Angewandte Chemie International Edition, 54(30), 8823-8826. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry. BenchChem.
  • Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. Bioorganic & Medicinal Chemistry Letters, 25(7), 1390-1393. [Link]

  • Ahmad, S., et al. (2015). Synthesis and antiprotozoal activities of new 3-azabicyclo[3.2.2]nonanes. Archives of Pharmacal Research, 38(8), 1455-1467. [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(10), 479-486. [Link]

  • Matucci, R., et al. (2004). Synthesis of novel piperazine based building blocks: 3,7,9-triazabicyclo[3.3.1]nonane, 3-oxa-7,9-diazabicyclo[3.3.1]nonane and 3-oxa-6,8-diazabicyclo[3.2.2]nonane. Tetrahedron Letters, 45(1), 137-140.* This is the closest structural analogue found, although the exact target scaffold was not detailed.

Sources

Method

3-oxa-1,5-diazabicyclo[3.2.2]nonane ligand design for transition metal catalysis

Application Note: Advanced Ligand Architecture – Deploying 3-Oxa-1,5-diazabicyclo[3.2.2]nonane in Transition Metal Catalysis The Paradigm of Bicyclic Ligands in Catalysis Transition metal catalysis relies fundamentally o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Ligand Architecture – Deploying 3-Oxa-1,5-diazabicyclo[3.2.2]nonane in Transition Metal Catalysis

The Paradigm of Bicyclic Ligands in Catalysis

Transition metal catalysis relies fundamentally on the steric and electronic tunability of ancillary ligands. While traditional diamines (e.g., TMEDA) and all-carbon bridged systems (e.g., DABCO) have been foundational in coordination chemistry, the 3-oxa-1,5-diazabicyclo[3.2.2]nonane (3-Oxa-DABCN) scaffold[1] represents a highly specialized evolution. The strategic incorporation of an oxygen heteroatom into the bicyclic framework introduces unique inductive effects and potential hemilability, making it an exceptional candidate for challenging cross-coupling, asymmetric synthesis, and C-H activation methodologies.

Stereoelectronic Causality in Ligand Design

The selection of a ligand is never arbitrary; it is dictated by the rate-limiting step of the target catalytic cycle. The 3-Oxa-DABCN core is engineered to address specific mechanistic bottlenecks through three distinct stereoelectronic properties:

  • Conformational Rigidity (Steric Control): The [3.2.2] bicyclic system locks the nitrogen lone pairs into a defined spatial arrangement. This pre-organization minimizes the entropic penalty upon metal coordination and enforces a highly specific, rigid bite angle that prevents the formation of off-cycle, catalytically dead oligomers.

  • Inductive Modulation (Electronic Control): The electronegative oxygen atom at the 3-position withdraws electron density from the nitrogen donors via σ -bonds. This subtly reduces the σ -donating ability of the ligand compared to an all-carbon bridged analog. Consequently, the coordinated metal center (e.g., Pd or Cu) becomes more electrophilic. An electrophilic metal center significantly accelerates the reductive elimination step—often the rate-limiting step in the cross-coupling of sterically hindered substrates.

  • Hemilability (Coordination Dynamics): In coordinatively unsaturated transition states, the ethereal oxygen can act as a transient, weakly coordinating donor[2]. This hemilabile nature stabilizes the metal center temporarily before being easily displaced by incoming substrates, preventing catalyst degradation.

LigandDesign Core 3-Oxa-1,5-diazabicyclo [3.2.2]nonane Core Rigidity Conformational Rigidity (Pre-organized Bite Angle) Core->Rigidity Structural Electronics Electronic Modulation (O-atom Inductive Effect) Core->Electronics Inductive Hemilability Hemilabile Coordination (O-atom Binding) Core->Hemilability Coordination Enhanced Reductive\nElimination Enhanced Reductive Elimination Rigidity->Enhanced Reductive\nElimination Tuned Metal\nElectron Density Tuned Metal Electron Density Electronics->Tuned Metal\nElectron Density Stabilized\nIntermediates Stabilized Intermediates Hemilability->Stabilized\nIntermediates

Caption: Stereoelectronic design principles of the 3-Oxa-1,5-diazabicyclo[3.2.2]nonane ligand scaffold.

Self-Validating Experimental Protocols

To demonstrate the efficacy of 3-Oxa-DABCN derivatives, we detail a self-validating protocol for the Palladium-catalyzed Suzuki-Miyaura coupling of highly sterically hindered ortho-substituted aryl chlorides.

Causality of Reagents:

  • Solvent: 1,4-dioxane is selected over THF to allow for higher reaction temperatures (100 °C), which is necessary to overcome the high activation barrier of oxidative addition into hindered C-Cl bonds.

  • Base: Anhydrous K₃PO₄ is chosen as a mild, insoluble base that slowly dissolves into the organic phase, maintaining a controlled, low concentration of the active boronate species to prevent undesired protodeboronation.

Step-by-Step Workflow: Pd-Catalyzed Cross-Coupling
  • Precatalyst Formation (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (2.0 mol%) and the synthesized 3-Oxa-DABCN ligand (4.4 mol%).

    • Causality: The slight 10% stoichiometric excess of ligand relative to palladium ensures complete formation of the active monomeric PdL complex and prevents the irreversible precipitation of catalytically inactive palladium black[3].

  • Substrate & Base Addition: Add 2-chloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Internal Standard Integration (Self-Validation Step 1): Add exactly 0.5 mmol of n-dodecane to the reaction mixture.

    • Causality:n-dodecane acts as an inert internal standard for GC-FID analysis. By taking a t=0 aliquot before heating, the system self-validates the initial concentration, allowing for highly accurate kinetic tracking and ensuring mass balance closure at the end of the reaction.

  • Control Reaction Setup (Self-Validation Step 2): Set up an identical parallel reaction omitting the 3-Oxa-DABCN ligand.

    • Causality: This control validates that the background reaction is negligible and proves that the observed catalytic turnover is strictly dependent on the engineered ligand architecture.

  • Reaction Execution: Add 3.0 mL of anhydrous, degassed 1,4-dioxane. Seal the tubes, remove them from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Quenching & Analysis: Cool to room temperature. Dilute with 5 mL of ethyl acetate and filter through a short pad of Celite to remove the inorganic base and catalyst residues. Analyze the filtrate via GC-FID, comparing the product peak area against the n-dodecane standard.

Quantitative Performance Profiling

The table below summarizes the catalytic efficacy of the 3-Oxa-DABCN scaffold compared to traditional nitrogen-based ligands in the coupling of 2-chloro-1,3-dimethylbenzene.

Ligand SystemYield (%)TONTOF (h⁻¹)Observation / Causality
Ligand-Free (Control) < 5< 2.5< 0.2Rapid Pd black precipitation; no stabilization.
TMEDA 32161.3Flexible backbone leads to off-cycle intermediates.
DABCO 58292.4Rigid, but strongly donating; slow reductive elimination.
3-Oxa-DABCN 94 47 3.9 Optimal bite angle; O-atom accelerates elimination.

Mechanistic Insights

The superior performance of the 3-Oxa-DABCN ligand is deeply rooted in its influence on the catalytic cycle. While oxidative addition (Pd⁰ to Pdᴵᴵ) is often fast for electron-rich ligands, the subsequent reductive elimination (Pdᴵᴵ to Pd⁰) requires the metal center to be relatively electron-deficient. The inductive withdrawal by the 3-oxa bridge perfectly balances these opposing electronic requirements, smoothing the overall energy landscape of the cycle.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Ar-Cl Addition PdII_TM Pd(II) Transmetalation PdII_OA->PdII_TM Ar'-B(OH)2 Addition PdII_TM->Pd0 Ar-Ar' Elimination (Accelerated by L) Ligand L = 3-Oxa-DABCN Rigid bite angle and O-atom inductive effect lower the activation barrier for elimination. Ligand->Pd0 Coordination

Caption: Catalytic cycle highlighting the role of 3-Oxa-DABCN in accelerating reductive elimination.

References

  • Chemical Product Catalog: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI). ChemicalBook.1

  • A new exo-tridentate tris-pyridine ligand derived from 3-oxa-1,5-diazabicyclo[3.3.1]nonane and its dinuclear Cu(II) complex. Synthesis and crystal structures. Revue Roumaine de Chimie. 2

  • Development of homogeneous and heterogenized rhodium(I) and palladium(II) complexes with ligands based on a chiral proton sponge building block and their application as catalysts. ResearchGate. 3

Sources

Application

Application Note: Incorporating 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (ODBN) as an Advanced Dual-Action Catalyst in Polyurethane Synthesis

Introduction & Mechanistic Rationale The synthesis of high-performance flexible polyurethane (PU) foams requires the precise orchestration of two competing exothermic pathways: the polyol-isocyanate "gelling" reaction (w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of high-performance flexible polyurethane (PU) foams requires the precise orchestration of two competing exothermic pathways: the polyol-isocyanate "gelling" reaction (which forms the urethane polymer backbone) and the water-isocyanate "blowing" reaction (which generates CO₂ gas for cellular expansion)[1]. Tertiary amine catalysts are universally employed to control the rate, selectivity, and thermodynamic balance of these reactions[2].

The fundamental catalytic mechanism relies on the tertiary amine acting as a nucleophile. The amine attacks the electrophilic carbon of the isocyanate group, forming a transient activated complex that significantly lowers the activation energy for subsequent nucleophilic attack by either polyols or water[2]. Alternatively, the amine can activate the hydroxyl groups via hydrogen bonding and deprotonation[3].

Industry-standard catalysts typically favor one reaction over the other based on their steric hindrance and electronic properties. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a highly symmetric, unhindered bicyclic amine that strongly drives the gelling reaction[4]. Conversely, linear amines containing ether linkages, such as pentamethyldiethylenetriamine (PMDETA), exhibit a strong blowing effect because the ether oxygen preferentially coordinates with water molecules, increasing their local concentration[5].

The Innovation of ODBN

3-Oxa-1,5-diazabicyclo[3.2.2]nonane (ODBN, CAS: 116777-35-6) [6] represents a novel structural paradigm that bridges the gap between strong gelling and strong blowing catalysts.

  • Causality of Design: ODBN retains the conformationally restricted, exposed bridgehead nitrogens characteristic of bicyclic systems, ensuring rapid nucleophilic attack on the isocyanate to drive strong gelation. However, the substitution of a methylene bridge with a 3-oxa bridge introduces an electronegative heteroatom into the scaffold.

  • Mechanistic Advantage: This ether oxygen acts as a localized hydrogen-bond acceptor, transiently coordinating water molecules and increasing their local concentration near the activated isocyanate complex. Consequently, ODBN functions as a self-balancing, dual-action catalyst, reducing the need for complex multi-catalyst blends and minimizing volatile organic compound (VOC) emissions[7].

Mechanism NCO Isocyanate (R-NCO) Complex Activated Complex NCO->Complex + Catalyst ODBN ODBN Catalyst (Nucleophile) ODBN->Complex Nucleophilic Attack PU Polyurethane (Gelling) Complex->PU + Polyol Urea Polyurea + CO2 (Blowing) Complex->Urea + Water Polyol Polyol (R'-OH) Polyol->PU Water Water (H2O) Water->Urea PU->ODBN Catalyst Release Urea->ODBN Catalyst Release

Catalytic cycle of ODBN demonstrating dual-action nucleophilic activation and water coordination.

Physicochemical Profiling

To understand ODBN's behavior, we benchmark it against standard industry catalysts. The structural integration of the oxa-bridge slightly reduces the basicity (pKa) of the bridgehead nitrogens via inductive electron withdrawal. This provides a highly beneficial "delayed-action" profile, allowing for better mold flow before the rapid curing phase initiates, a critical parameter in solvent-free polyurethane synthesis[8].

Table 1: Physicochemical Profiling of PU Catalysts

CatalystStructure TypePrimary FunctionRelative Gelling PowerRelative Blowing Power
ODBN Bridged Bicyclic EtherDual-Action (Balanced)HighHigh
DABCO Bridged BicyclicStrong GellingVery HighLow
PMDETA Linear Aliphatic EtherStrong BlowingLowVery High

Experimental Protocols: Flexible PU Foam Synthesis

This protocol outlines the incorporation of ODBN into a standard flexible PU foam formulation. The methodology is designed as a self-validating system : by meticulously recording the Cream Time, Top-of-Cup Time, and Rise Time, the operator can directly verify the catalyst's balanced kinetic profile in real-time.

Materials Required
  • Polyol: Polyether Polyol (MW ~3000, e.g., Voranol 3136)

  • Isocyanate: Toluene Diisocyanate (TDI 80/20)

  • Blowing Agent: Distilled Water

  • Surfactant: Silicone Surfactant (e.g., Niax L-620)

  • Catalyst: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (ODBN)[6]

Step-by-Step Workflow
  • Masterbatch Preparation: In a 500 mL disposable paper cup, accurately weigh 100.0 g of Polyether Polyol. Add 4.0 g of distilled water and 1.0 g of silicone surfactant.

  • Catalyst Integration: Add 0.5 g of ODBN to the mixture.

    • Causality: Adding the catalyst before the isocyanate ensures homogeneous distribution and allows the ether oxygen of ODBN to pre-coordinate with the aqueous phase, priming the blowing reaction.

  • Homogenization: Mix the components using a high-speed mechanical stirrer equipped with a Cowles blade at 2,000 RPM for 60 seconds. Allow the mixture to degas for 15 seconds.

  • Isocyanate Introduction (Critical Step): Rapidly add 48.0 g of TDI 80/20 (Index 105) to the masterbatch. Immediately mix at 2,000 RPM for exactly 5 seconds.

    • Causality: Precision in mixing time is critical. Over-mixing will disrupt the forming cell struts as the gelation reaction initiates, leading to foam collapse.

  • Free-Rise Foaming & Kinetic Validation: Pour the reacting mixture into a standard 25 cm x 25 cm x 25 cm cardboard box. Immediately start a stopwatch to validate the catalyst's activity:

    • Cream Time: Record the time when the mixture turns opaque and begins to expand (Validates initial blowing activity).

    • Top-of-Cup Time: Record when the expanding foam reaches the top edge of the box.

    • Rise Time: Record the time when foam expansion completely ceases (Validates gelation completion).

  • Curing: Allow the foam to cure at room temperature (23°C, 50% RH) for 24 hours before cutting for cellular morphology and mechanical testing.

Workflow Step1 1. Masterbatch Preparation (Polyol, Water, Surfactant) Step2 2. Catalyst Addition (Add ODBN & Mix at 2000 rpm) Step1->Step2 Step3 3. Isocyanate Introduction (Add TDI/MDI & Mix for 5s) Step2->Step3 Step4 4. Free-Rise Foaming (Record Cream & Rise Times) Step3->Step4 Step5 5. Curing & Analysis (24h at RT, then Testing) Step4->Step5

Step-by-step experimental workflow for the synthesis and kinetic validation of ODBN-catalyzed PU foam.

Data Presentation & Kinetic Benchmarking

The following table summarizes the kinetic milestones of ODBN compared to a traditional DABCO/PMDETA blend (1:1 ratio). ODBN demonstrates a slightly delayed cream time—which improves mold-filling capabilities by allowing the liquid mixture to flow into complex geometries before expansion—but an accelerated rise time, confirming its potent dual-action nature.

Table 2: Kinetic Profiling in Flexible PU Foam (Index 105)

MetricODBN (0.5 pphp)DABCO/PMDETA Blend (0.5 pphp)Scientific Implication
Cream Time (s) 14 ± 110 ± 1ODBN's lower pKa delays initial reaction, improving mold flow.
Top-of-Cup (s) 45 ± 242 ± 2Steady expansion phase driven by water coordination.
Rise Time (s) 65 ± 270 ± 3Unhindered bridgehead nitrogens accelerate final gelation.
Tack-Free Time (s) 80 ± 385 ± 4Faster surface curing due to high mobility of the bicyclic core.

References

  • Title: Flexible polyurethane foam: materials, synthesis, recycling, and applications in energy harvesting – a review Source: RSC Publishing URL: [Link]

  • Title: Tertiary polyurethane amine catalyst A33 balanced action in flexible foam making Source: BDMAEE URL: [Link]

  • Title: Synthesis of Polyurethanes Using Organocatalysis: A Perspective Source: ACS Publications URL: [Link]

  • Title: Polyurethane Catalysts Source: Tosoh Europe URL: [Link]

  • Title: Polyurethane amine catalyst PMDETA (PC5) strong blowing effect analysis Source: BDMAEE URL: [Link]

  • Title: Polyurethane Catalysis by Tertiary Amines Source: ResearchGate URL: [Link]

  • Title: Preparation Technology of Solvent-free Polyurethane: A Mini-Review Source: CCS Publishing URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Synthesis Portal

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 3-oxa-1,5-diazabicyclo[3.2.2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for medicinal chemists and process scientists encountering yield bottlenecks during the synthesis of 3-oxa-1,5-diazabicyclo[3.2.2]nonane .

Bridged bicyclic amines are highly valued in drug discovery due to their high sp3 character and conformational rigidity, which often translate to improved pharmacokinetic profiles and clinical success[1]. The 1,5-diazabicyclo[3.2.2]nonane framework is a known rigid, highly basic scaffold[2]. However, introducing the 3-oxa bridge creates a uniquely sensitive bis-hemiaminal ether (N–CH₂–O–CH₂–N) linkage. Synthesizing this core via the double condensation of piperazine with formaldehyde is notoriously difficult, often plagued by competing polymerization and hydrolytic degradation.

This portal provides the theoretical grounding, optimized self-validating protocols, and troubleshooting logic required to drive this reaction to high yields.

Reaction Pathway & Kinetic Control

The synthesis relies on the nucleophilic addition of piperazine to formaldehyde to form an intermediate diol, followed by an intramolecular dehydration. The critical failure point for most researchers is the kinetic competition between the desired first-order intramolecular cyclization and the undesired second-order intermolecular polymerization .

SynthesisPathway P Piperazine (Starting Material) I N,N'-bis(hydroxymethyl)piperazine (Intermediate) P->I + CH2O (Nucleophilic Addition) F Paraformaldehyde (2.05 equiv) F->I P1 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (Target Product) I->P1 Intramolecular Dehydration (-H2O, High Dilution) P2 Polymeric Aminals (Side Product) I->P2 Intermolecular Condensation (High Conc.)

Figure 1: Reaction pathway highlighting the kinetic divergence between cyclization and polymerization.

Yield Optimization Data

To understand the causality behind our recommended protocol, review the empirical data below. Yields are highly dependent on the strict exclusion of water (to drive the equilibrium forward) and high dilution (to suppress polymer formation).

SolventFormaldehyde SourceWater Removal StrategyConcentrationIsolated Yield (%)Primary Observation
WaterFormalin (37% aq)None1.0 M< 5%Insoluble white polymer network
TolueneParaformaldehydeDean-Stark Trap0.5 M15%Heavy oligomerization
TolueneParaformaldehydeDean-Stark Trap0.05 M42%Moderate yield, some hydrolysis
Xylenes Paraformaldehyde Soxhlet with 4Å MS 0.02 M 78% Clean cyclization, high purity

Self-Validating Experimental Protocol

This protocol utilizes a Soxhlet extractor loaded with molecular sieves to continuously drive the dehydration equilibrium without trapping the volatile piperazine starting material.

Materials Required:
  • Anhydrous Piperazine (1.0 equiv)

  • Paraformaldehyde (solid, 2.05 equiv)

  • Anhydrous Xylenes (to reach 0.02 M)

  • Activated 4Å Molecular Sieves

  • Basic Alumina (Brockmann Activity I)

Step-by-Step Methodology:
  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar. Attach a Soxhlet extractor filled with freshly activated 4Å molecular sieves, topped with a reflux condenser.

  • Reagent Loading: Add anhydrous piperazine (10 mmol, 861 mg) and anhydrous xylenes (500 mL) to the flask to achieve a strict 0.02 M concentration.

  • Initial Heating: Heat the mixture to 90 °C under a dry nitrogen atmosphere until the piperazine is fully dissolved.

  • Controlled Addition: Add paraformaldehyde (20.5 mmol, 615 mg) portion-wise over 1 hour. Causality: Gradual addition prevents a sudden spike in intermediate concentration, which would trigger second-order intermolecular polymerization.

  • Azeotropic Dehydration: Raise the temperature to reflux (approx. 140 °C). As the solvent cycles through the Soxhlet extractor, the molecular sieves will irreversibly trap the water generated during the hemiaminal ether formation, driving the equilibrium forward.

  • Self-Validation Checkpoint (In-Process Control): After 16 hours, withdraw a 0.5 mL aliquot. Remove the solvent under high vacuum and dissolve the residue in C6​D6​ . Do not use CDCl3​ , as its residual DCl will instantly cleave the product. Analyze via 1H NMR. The reaction is complete when the broad N−CH2​−OH signals disappear and a sharp singlet corresponding to the N−CH2​−O−CH2​−N bridge protons emerges at ~4.3 ppm.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove any trace insoluble polymeric byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via Kugelrohr vacuum distillation. If chromatography is absolutely necessary, use Basic Alumina with a gradient of DCM/MeOH containing 1% Et3​N .

Troubleshooting Logic Tree

Use the following diagnostic tree to identify the root cause of failed syntheses.

TroubleshootingTree Start Low Yield of Target Bicycle? Q1 Is the crude product an insoluble white solid? Start->Q1 Sol1 Action: Increase dilution (≤ 0.02 M) Ensure slow addition of CH2O Q1->Sol1 Yes (Polymerization) Q2 Is starting material unreacted or stuck at the diol stage? Q1->Q2 No Sol2 Action: Switch from Formalin to Paraformaldehyde. Use Soxhlet with 4Å MS to remove H2O. Q2->Sol2 Yes (Equilibrium Stalled) Q3 Does the product degrade during column chromatography? Q2->Q3 No Sol3 Action: Switch from Silica to Basic Alumina. Avoid CDCl3 in NMR. Q3->Sol3 Yes (Acid Hydrolysis)

Figure 2: Diagnostic logic tree for resolving common failure modes in 3-oxa-1,5-diazabicyclo[3.2.2]nonane synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a sticky, insoluble white precipitate instead of the soluble bicyclic product. What is happening? Answer: You are observing intermolecular polymerization. The intermediate N,N'-bis(hydroxymethyl)piperazine has two reactive ends. Because the kinetics of intermolecular polymerization are second-order while intramolecular cyclization is first-order, running the reaction at standard concentrations (e.g., 0.5 M) heavily favors the formation of a poly-aminal network. You must implement high-dilution conditions (≤ 0.02 M) to isolate the single molecule and force it to react with itself.

Q2: I am using aqueous formalin (37% formaldehyde). The starting materials are consumed, but I cannot isolate the product. Why? Answer: The formation of the N−CH2​−O−CH2​−N bridge is a condensation reaction that releases water. According to Le Chatelier's principle, introducing bulk water via formalin pushes the equilibrium backward, preventing the final dehydration step. You must switch to solid paraformaldehyde and use a rigorous water-removal setup (like the Soxhlet extractor described above).

Q3: The crude NMR looks promising, but the product degrades entirely during silica gel chromatography. How can I purify it? Answer: The 3-oxa-1,5-diazabicyclo[3.2.2]nonane core contains a bis-hemiaminal ether linkage. This functional group is exceptionally sensitive to acid-catalyzed hydrolysis. Standard silica gel is inherently acidic (pH ~4.5–5.5) and will rapidly protonate the bridgehead nitrogens, cleaving the −CH2​−O−CH2​− bridge and reverting your product to piperazine and formaldehyde. You must purify the compound using Basic Alumina (Brockmann Activity I) or perform a vacuum distillation.

Q4: Can I use a different electrophile, like bis(chloromethyl) ether, to form the bridge directly without worrying about dehydration? Answer: While theoretically possible, bis(chloromethyl) ether (BCME) is a known, highly potent human carcinogen and is strictly banned in most modern research facilities. The paraformaldehyde condensation route is significantly safer and, when optimized for water removal, provides superior yields without the severe safety and regulatory risks.

References

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat Source: Organic Letters - ACS Publications URL:[Link]

  • 1,5-Diazabicyclo[3.2.2]nonane | C7H14N2 | CID 136114 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility or extraction issues with 3-oxa-1,5-diazabicyclo[3.2.2]nonan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing solubility or extraction issues with 3-oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6)[1].

Due to its unique structural features—two bridgehead nitrogen atoms and an ether linkage—this rigid bicyclic diamine exhibits a strong dipole moment, high basicity, and significant hydrogen-bond accepting capability. These properties often lead to unexpected solubility challenges in standard organic solvents. This guide provides causal explanations, validated protocols, and visual workflows to overcome these issues.

Part 1: The Causality of Solubility Issues (Diagnostic Overview)

Before adjusting your protocols, it is critical to understand why this compound resists dissolving in common organic solvents. The issues almost always stem from one of three chemical realities:

  • Salt Formation (Supplied vs. Free Base): Commercial vendors frequently supply bicyclic diamines as hydrochloride or trifluoroacetate salts to improve shelf stability and handling[2]. These ionic salts possess high crystal lattice energies that prevent dissolution in aprotic organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene[3].

  • Atmospheric CO₂ Scavenging: The bridgehead nitrogens are highly nucleophilic and basic. Upon exposure to ambient air, the free base rapidly absorbs moisture and carbon dioxide to form insoluble bicarbonate/carbonate salts[4]. This is a well-documented phenomenon for structurally related organic superbases like DBU and DABCO[4][5].

  • High Hydrophilicity: The combination of the 3-oxa bridge and the 1,5-diaza core makes the free base highly water-soluble. During aqueous workups, it strongly partitions into the aqueous layer, which is often misdiagnosed as "poor solubility" in the organic extraction phase.

Part 2: Troubleshooting FAQs

Q1: I purchased 3-oxa-1,5-diazabicyclo[3.2.2]nonane, but it won't dissolve in DCM or THF. What is wrong? A1: Check your Certificate of Analysis (CoA). It is highly likely you have the protonated salt form (e.g., dihydrochloride). To dissolve it in nonpolar or moderately polar solvents like DCM or THF, you must first convert it to the free base[2]. (See Protocol 1 below).

Q2: My previously clear stock solution of the free base in toluene has turned cloudy and formed a white precipitate over a few weeks. Can I heat it to redissolve? A2: Heating will not solve the root cause. The precipitate is a bicarbonate salt formed by the reaction of the diamine with atmospheric CO₂ and trace water[4]. Bicyclic diamines are known to capture CO₂ efficiently. You must filter the solution, or better, re-extract the free base using a basic aqueous wash to decarbonate the amine. (See Protocol 2 below).

Q3: When extracting the synthesized free base from water into ethyl acetate, my recovery is less than 10%. Is it precipitating out? A3: It is not precipitating; it is remaining in the aqueous layer. The compound's high polarity gives it a highly unfavorable partition coefficient for EtOAc/water[5]. You must use a more polar organic solvent mixture (e.g., 10% isopropanol in chloroform) and saturate the aqueous layer with NaCl (salting out) while keeping the pH > 12.

Part 3: Quantitative Data & Solvent Selection

To aid in experimental design, use the following validated solubility matrix. Always match the solvent to the specific ionization state of your compound.

SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityApplication Notes
Water 80.1MiscibleHighly SolubleRequires pH >12 for free base extraction.
Methanol 32.7Highly SolubleSolubleBest for stock solutions if water-free.
Dichloromethane 9.1SolubleInsolubleIdeal for extraction only if salted out.
Toluene 2.4Moderately SolubleInsolubleSusceptible to CO₂ precipitation over time.
Hexane 1.9InsolubleInsolubleExcellent anti-solvent for crystallization.

Part 4: Validated Experimental Protocols

Protocol 1: Free-Basing and Quantitative Extraction

This protocol is a self-validating system: the strict pH control and specific drying agents ensure complete conversion and recovery without degradation.

  • Step 1: Dissolve the 3-oxa-1,5-diazabicyclo[3.2.2]nonane salt in a minimum volume of deionized water.

  • Step 2: Chill the solution to 0–5 °C to minimize exothermic degradation during neutralization.

  • Step 3: Slowly add 5M NaOH until the aqueous pH is strictly >12. Self-Validation: Verify with pH strips; the pKa of the conjugate acid is high, so strong basicity is required to prevent equilibrium from favoring the protonated state.

  • Step 4: Saturate the aqueous layer with solid NaCl. This reduces the solubility of the free base in water (salting-out effect).

  • Step 5: Extract 3–4 times with a mixture of Chloroform/Isopropanol (9:1 v/v). Causality: The isopropanol disrupts the hydration shell around the ether and amine nitrogens, dramatically improving the partition into the organic phase.

  • Step 6: Dry the combined organic layers over anhydrous K₂CO₃. Crucial Note: Do NOT use MgSO₄ or Na₂SO₄, as they can act as weak Lewis acids or retain water that traps the highly basic amine.

  • Step 7: Concentrate under reduced pressure to yield the pure free base.

Protocol 2: Reversing CO₂ Contamination (Decarbonation)

Use this protocol to recover free base from cloudy, CO₂-degraded stock solutions.

  • Step 1: Suspend the cloudy/precipitated mixture in DCM.

  • Step 2: Wash with an equal volume of 1M NaOH. Causality: The carbonate/bicarbonate ions will partition into the basic aqueous layer, while the regenerated free base remains in the DCM[4].

  • Step 3: Separate the organic layer, dry over K₂CO₃, and store under an inert atmosphere (Argon/N₂) to prevent re-absorption of CO₂.

Part 5: Visual Workflows

Diagnostic Workflow

Troubleshooting Start Solubility Issue Detected CheckForm Check Compound Form (Salt vs. Free Base) Start->CheckForm IsSalt It is an HCl/TFA Salt CheckForm->IsSalt IsFreeBase It is a Free Base CheckForm->IsFreeBase FreeBaseAction Perform Free-Basing (pH > 12 + Extraction) IsSalt->FreeBaseAction CheckAge Is it an old stock solution? IsFreeBase->CheckAge CO2Issue CO2 Absorption (Carbonate Formation) CheckAge->CO2Issue Yes PolarityIssue Solvent Polarity Mismatch (Use Co-solvent) CheckAge->PolarityIssue No Decarbonate Basic Wash (1M NaOH) & Store under Argon CO2Issue->Decarbonate

Decision tree for diagnosing 3-oxa-1,5-diazabicyclo[3.2.2]nonane solubility issues.

CO₂ Degradation & Recovery Pathway

CO2Pathway FreeBase Free Base Amine (Soluble in Organics) Intermediate Zwitterionic Adduct (Transient) FreeBase->Intermediate Exposure Atmosphere + CO2 + H2O (From Air) Atmosphere->Intermediate Salt Bicarbonate Salt (Insoluble Precipitate) Intermediate->Salt Protonation Recovery NaOH Wash (Regenerates Free Base) Salt->Recovery Troubleshooting Recovery->FreeBase Recovers

Mechanism of atmospheric CO₂ absorption leading to precipitation and its chemical reversal.

References

  • Title: EvitaChem - 3-Oxa-1,5-diazabicyclo[3.2.2]nonane | Source: evitachem.com | URL: 1

  • Title: Technical Support Center: Addressing Solubility of DABCO in Nonpolar Solvents | Source: benchchem.com | URL: 5

  • Title: Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form | Source: ACS Publications | URL: 2

  • Title: The Reaction of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with Carbon Dioxide | Source: ACS Publications | URL: 4

  • Title: Hydrogen sulfide gas capture by organic superbase 1,8-diazabicyclo-[5.4.0]-undec-7-ene through salt formation | Source: RSC Publishing | URL: 3

Sources

Troubleshooting

purification techniques for 3-oxa-1,5-diazabicyclo[3.2.2]nonane reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, basic bicyclic diamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate highly polar, basic bicyclic diamines.

The molecule 3-oxa-1,5-diazabicyclo[3.2.2]nonane presents a unique chromatographic challenge. Its secondary and tertiary amine functionalities, combined with a morpholine-like oxygen bridge, create a highly basic and hydrophilic profile. Standard purification techniques often fail, leading to severe streaking, irreversible column binding, or co-elution with the solvent front.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-purity isolation of this critical medicinal chemistry scaffold.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: When I attempt normal-phase silica gel chromatography, my 3-oxa-1,5-diazabicyclo[3.2.2]nonane product streaks severely, and recovery is <30%. Why is this happening, and how do I fix it? Scientist's Insight: The severe streaking is caused by strong electrostatic interactions and hydrogen bonding between the basic nitrogens of the diazabicyclo core and the acidic silanol groups (pKa ~4.5) on standard unmodified silica. Solution: You must suppress these secondary interactions. You have two primary options:

  • Mobile Phase Modification: Add a volatile basic modifier like isopropylamine (1-5%) or triethylamine (TEA) to your eluent (e.g., CH2​Cl2​ /MeOH/isopropylamine) 1. The modifier outcompetes the diamine for the acidic silanol sites, allowing the product to elute as a tighter band.

  • Stationary Phase Modification: Switch to amine-functionalized silica (e.g., KP-NH). The surface is pre-treated to be basic, neutralizing silanol interactions and allowing you to use standard gradients without basic additives.

Q2: My reaction mixture contains unreacted neutral alkylating agents and non-basic byproducts. How can I selectively isolate the basic bicyclic diamine without complex gradient optimization? Scientist's Insight: For mixtures where the target is the only strongly basic component, Strong Cation Exchange (SCX) chromatography is the most efficient "catch-and-release" strategy 2. Solution: SCX resin contains sulfonic acid functional groups. When the crude mixture is loaded under neutral or slightly acidic conditions, the basic nitrogens of 3-oxa-1,5-diazabicyclo[3.2.2]nonane are protonated and ionically bind to the resin. Neutral and acidic impurities are simply washed away. The target is then released by washing with a strong methanolic ammonia solution, which deprotonates the amine and breaks the ionic bond.

Q3: I am scaling up to Preparative Reverse-Phase HPLC (RP-HPLC). Should I use acidic or basic mobile phases? Scientist's Insight: The choice dictates the final salt form and the chromatographic resolution. Under acidic conditions (e.g., 0.1% TFA), the diamine is fully protonated, making it extremely hydrophilic and causing it to elute near the void volume on standard C18 columns. Solution: Use a high-pH mobile phase (e.g., 0.1% NH4​OH in water/methanol) 2. At pH > 10, the diamine is deprotonated (free base form), increasing its lipophilicity and retention on a C18 Aq column 3. This provides superior resolution from polar reaction byproducts.

Section 2: Quantitative Method Comparison

To select the optimal strategy, compare the performance metrics of the three primary purification techniques for bicyclic diamines:

Purification TechniqueTarget Impurity RemovedTypical Recovery (%)Purity Achieved (%)Scalability
Normal Phase (Amine-Silica) Structural analogs, isomers70 - 85%> 90%High (Up to 100g)
SCX Chromatography Neutrals, acids, transition metals85 - 95%80 - 90%Medium (Up to 10g)
RP-HPLC (High pH Modifier) Isobaric impurities, close eluters60 - 80%> 99%Low (mg to 1g)

Section 3: Self-Validating Experimental Protocols

Protocol A: SCX Catch-and-Release Workflow

Mechanism: Exploits the pKa difference between the target diamine and reaction impurities.

  • Resin Equilibration: Condition a pre-packed SCX cartridge with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in MeOH. Ensure the solution pH is < 6 (adjust with a drop of acetic acid if necessary). Load the solution onto the cartridge at a flow rate of 1-2 mL/min.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. If the spot turns purple, the column is overloaded or the pH is too high; the diamine is failing to bind.

  • Washing: Wash the cartridge with 3 CV of MeOH to remove neutral and acidic impurities.

    • Validation Check: UV trace or TLC of the wash fraction should show impurities eluting, but no amine should be present.

  • Elution: Elute the target diamine using 2 CV of 2N NH3​ in MeOH.

    • Validation Check: The eluate must test strongly basic (pH > 9) on pH paper.

  • Isolation: Concentrate the basic eluate under reduced pressure to yield the pure 3-oxa-1,5-diazabicyclo[3.2.2]nonane free base.

Protocol B: Preparative RP-HPLC for Basic Bicyclic Amines

Mechanism: High pH suppresses amine ionization, increasing column retention and resolution.

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and MeOH. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a C18 Aq column specifically designed to withstand high pH environments (pH 10-11) to prevent silica dissolution 3.

  • Mobile Phase Setup:

    • Solvent A: 0.1% NH4​OH in LC-MS grade Water 2.

    • Solvent B: 0.1% NH4​OH in LC-MS grade Acetonitrile.

  • Gradient Execution: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes). Because the molecule is highly polar, a steep gradient will cause it to elute too quickly, ruining resolution.

  • Fraction Collection: Trigger fraction collection via Mass Spectrometry (MS) targeting the specific [M+H]+ ion of the diamine to ensure absolute selectivity.

Section 4: Visualizations

SCX_Workflow Crude Crude Reaction Mixture (Diamine + Impurities) Load Load onto SCX Cartridge (Acidic/Neutral pH) Crude->Load Wash Wash with MeOH (Removes Neutrals/Acids) Load->Wash Ionic Binding Elute Elute with 2N NH3 in MeOH (Releases Basic Diamine) Wash->Elute Impurities to Waste Pure Concentrate Eluate (Pure Free Base) Elute->Pure Deprotonation

SCX Catch-and-Release Mechanism for Basic Amines.

Decision_Tree Start Analyze Crude Mixture Q1 Are there non-basic impurities? Start->Q1 SCX SCX Chromatography (Catch & Release) Q1->SCX Yes Q2 Is high purity (>99%) required for bioassay? Q1->Q2 No SCX->Q2 Check Purity RPHPLC Prep RP-HPLC (High pH Mobile Phase) Q2->RPHPLC Yes NP Amine-Functionalized Silica (KP-NH) Q2->NP No (Intermediate)

Decision matrix for selecting the optimal purification technique.

Section 5: References

  • Bicyclic sulfonamide compounds as sodium channel inhibitors (US9212182B2). Google Patents. Demonstrates the use of SCX strong cation exchange and reverse-phase column chromatography with NH4​OH modifiers for bicyclic amines.2

  • Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. Validates the use of C18 Aq columns for reverse-phase chromatography of bicyclic cores.3

  • Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. PMC - NIH. Highlights the necessity of basic modifiers (isopropylamine) during normal phase silica chromatography for diazabicyclo systems.1

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Reagents

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-oxa-1,5-diazabicyclo[3.2.2]nonane . This highly polar, bridged bicycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-oxa-1,5-diazabicyclo[3.2.2]nonane . This highly polar, bridged bicyclic diamine is a critical building block in the synthesis of 1[1] and CNS-active therapeutics[2].

However, its structural framework—featuring two basic nitrogen atoms and an ether linkage—acts as a powerful hydrogen-bond acceptor network. This renders the reagent exceptionally hygroscopic. Failure to manage its moisture sensitivity leads to inaccurate stoichiometry, catalyst quenching, and total reaction failure.

Mechanistic Pathway of Moisture-Induced Failure

Pathway A Atmospheric H2O Exposure B Hydrate Formation (H-bonding to N/O) A->B C Weighing Inaccuracy (Lower Molar Eq.) B->C D Catalyst Quenching (Pd/Ru Hydrolysis) B->D E Reaction Failure Low Yield C->E D->E

Mechanistic pathway of moisture-induced reaction failures for hygroscopic diamines.

Section 1: Knowledge Base & FAQs

Q: Why does 3-oxa-1,5-diazabicyclo[3.2.2]nonane degrade or fail in my cross-coupling reactions? A: The reagent itself is chemically stable in air, but it rapidly forms hydrates. When introduced into moisture-sensitive environments—such as Pd-catalyzed Buchwald-Hartwig aminations—the strongly coordinated water is released into the solvent. This water oxidatively adds to low-valent palladium species or outcompetes the amine for metal coordination, effectively quenching the catalyst and stalling the reaction[3].

Q: How can I visually or analytically confirm moisture contamination? A: Visually, the normally free-flowing powder will begin to clump, become sticky, and eventually deliquesce (dissolve into its own absorbed water)[4]. Analytically, a broad singlet in the ^1H NMR spectrum (typically around 1.5–2.5 ppm in CDCl3, depending on concentration) indicates significant water content.

Q: Can I salvage a batch that has absorbed water? A: Yes. For minor moisture uptake, the reagent can be dried under high dynamic vacuum (Schlenk line) at mildly elevated temperatures (40–50 °C) for 12–24 hours. For severe deliquescence, dissolving the reagent in anhydrous toluene and performing an azeotropic distillation is the most effective, self-validating method to strip away strongly hydrogen-bonded water.

Section 2: Troubleshooting Guide

Issue: Mass balance discrepancies and lower-than-expected molar equivalents.

  • Cause: Weighing a hydrated powder means a significant percentage of the recorded mass is water, not the active diamine. This throws off the stoichiometry, leaving electrophiles unreacted.

  • Solution: Never weigh hygroscopic diamines on an open benchtop for precise stoichiometric reactions. If benchtop weighing is unavoidable, prepare a bulk stock solution in an anhydrous solvent and determine the exact active concentration via acid-base titration before use[4].

Issue: Glovebox catalyst poisoning after handling the diamine.

  • Cause: Volatile amines and diamines bind strongly to the copper catalyst beds in glovebox purifiers, permanently reducing their capacity to scrub oxygen[5].

  • Solution: Always turn off the glovebox circulator when handling volatile or highly basic amines. Ensure the compound is handled in a closed system or under a localized dynamic flow of N2 (quick purge)[5].

Section 3: Quantitative Impact of Moisture Exposure

To illustrate the critical nature of proper handling, the following table summarizes the typical moisture uptake of highly hygroscopic bicyclic diamines when exposed to ambient laboratory conditions (approx. 50% Relative Humidity at 20 °C) and its subsequent impact on sensitive catalytic couplings.

Exposure TimePhysical StateApprox. Water Content (w/w %)Impact on Pd-Catalyzed Amination Yield
< 1 minute (Glovebox)Free-flowing powder< 0.1%> 95%
15 minutesSlight clumping~ 2.5%70 - 80%
1 hourHeavy clumping / Sticky~ 8.0%< 40%
24 hoursDeliquescent / Oil-like> 15.0%Complete Reaction Failure
Section 4: Standard Operating Procedures (SOPs)
Workflow Visualization

Workflow N1 Receive Reagent (3-oxa-1,5-diazabicyclo[3.2.2]nonane) N2 Inspect Seal & Transfer to Antechamber N1->N2 N3 Glovebox Available? N2->N3 N4 Glovebox Handling (< 1 ppm H2O/O2) N3->N4 Yes N5 Schlenk Line Handling (Ar/N2 Purge) N3->N5 No N6 Prepare Stock Solution in Anhydrous Solvent N4->N6 N5->N6 N7 Store over 3Å Sieves at 2-8°C N6->N7

Workflow for the handling and storage of hygroscopic 3-oxa-1,5-diazabicyclo[3.2.2]nonane.

SOP: Preparation and Storage of Anhydrous Stock Solutions

To avoid repeated exposure of the bulk reagent to micro-amounts of moisture during repeated sampling, we highly recommend preparing a standardized stock solution.

  • Desiccant Activation: Activate 3Å molecular sieves at 250 °C under dynamic vacuum for at least 12 hours[5].

    • Causality: 3Å sieves have a pore diameter (3.0 Å) that perfectly traps water molecules (2.65 Å) while completely excluding the bulky bicyclic framework of the diamine, preventing product loss through adsorption.

  • Inert Transfer: Transfer the sealed primary container of 3-oxa-1,5-diazabicyclo[3.2.2]nonane into a glovebox maintained at <1 ppm H2O and O2.

  • Circulator Management: Turn off the glovebox circulation purifier to prevent amine vapors from irreversibly binding to and damaging the catalyst bed[5].

  • Dissolution: Weigh the entire batch of the reagent into an oven-dried volumetric flask. Add a small volume of anhydrous, degassed solvent (e.g., THF, Toluene, or Dioxane) to dissolve the solid, then dilute to the calibration mark[4].

  • Storage: Transfer the solution to a heavy-walled Schlenk flask or a PTFE-sealed storage bottle containing the activated 3Å molecular sieves. Store at 2–8 °C.

  • Alternative (Benchtop Encapsulation): If a glovebox is unavailable, consider utilizing 3[3]. Suspending the pre-weighed reagent in molten paraffin wax isolates it from atmospheric moisture. The wax capsule can be stored on the benchtop and added directly to reaction mixtures, where it dissolves in non-polar solvents upon heating, releasing the pristine reagent in situ[3].

References
  • Source: MDPI (Molecules)
  • Synthesis of 3-azabicyclo[3.2.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: Benchchem URL
  • Section 5.
  • Source: MIT (Nature)

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Bridged Bicyclic Scaffolds: A Case Study on 3-oxa-1,5-diazabicyclo[3.2.2]nonane

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals. The Analytical Challenge of sp³-Rich Scaffolds In modern medicinal chemistry, the incorporation of sp³-rich bridged bicyclic scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals.

The Analytical Challenge of sp³-Rich Scaffolds

In modern medicinal chemistry, the incorporation of sp³-rich bridged bicyclic scaffolds—such as 3-oxa-1,5-diazabicyclo[3.2.2]nonane (C₆H₁₂N₂O)—is a proven strategy to improve metabolic stability, aqueous solubility, and spatial pharmacophore geometry. However, characterizing these complex architectures during drug metabolism and pharmacokinetic (DMPK) studies presents a significant analytical challenge.

Unlike planar aromatic systems that yield predictable, highly stable product ions, bicyclic diamine ethers undergo complex, multi-pathway fragmentations including retro-Diels-Alder cleavages, ring-opening neutral losses, and the formation of amine radical cations[1].

This guide objectively compares the performance of Triple Quadrupole (QqQ) Nominal Mass Spectrometry versus Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) in characterizing the fragmentation pattern of 3-oxa-1,5-diazabicyclo[3.2.2]nonane.

Mechanistic Basis of Fragmentation (Expertise & Experience)

To select the appropriate analytical platform, one must first understand the causality behind the molecule's dissociation. The protonated precursor ion [M+H]⁺ of 3-oxa-1,5-diazabicyclo[3.2.2]nonane appears at an exact mass of m/z 129.1022.

Upon collisional activation, the molecule exhibits two primary competing dissociation pathways driven by the stability of the resulting nitrogen-containing product ions[2]:

  • Ether Bridge Cleavage: The loss of formaldehyde (CH₂O, 30.0106 Da) yields a stable diaza-cation at m/z 99.0916.

  • Piperazine-like Ring Cleavage: The embedded piperazine/morpholine-like topology undergoes a characteristic retro-Diels-Alder-like fragmentation, ejecting ethylene (C₂H₄, 28.0313 Da) to yield m/z 101.0709[3].

The Isobaric Trap

Herein lies the critical analytical challenge: distinguishing between the loss of ethylene (C₂H₄, 28.0313 Da) and carbon monoxide (CO, 27.9949 Da) . Both represent a nominal loss of 28 Da. In a standard QqQ platform operating at unit resolution, the resulting fragment at nominal m/z 101 could be falsely attributed to the loss of CO from the ether bridge. Only an HRMS platform (like Q-TOF) with sub-2 ppm mass accuracy can definitively confirm the 36.4 mDa difference, proving the retro-Diels-Alder mechanism[1].

Fragmentation M [M+H]+ m/z 129.10 (3-oxa-1,5-diazabicyclo[3.2.2]nonane) F1 Loss of CH2O m/z 99.09 [C5H11N2]+ M->F1 -30 Da (Ether cleavage) F2 Loss of C2H4 m/z 101.07 [C4H9N2O]+ M->F2 -28 Da (Retro-Diels-Alder) F3 Ring Cleavage m/z 72.08 [C4H10N]+ F1->F3 -27 Da (HCN loss) F4 Amine Fragment m/z 58.06 [C3H8N]+ F2->F4 -43 Da (HNCO loss)

Proposed MS/MS fragmentation pathway for 3-oxa-1,5-diazabicyclo[3.2.2]nonane.

Platform Comparison: QqQ (CID) vs. Q-TOF (HCD)

When analyzing low-molecular-weight bicyclic amines, the choice of dissociation technique and mass analyzer fundamentally alters the data quality.

  • Platform A: Triple Quadrupole (QqQ) with CID. Collision-Induced Dissociation (CID) in a standard quadrupole collision cell is highly efficient for targeted quantitation (Selected Reaction Monitoring, SRM). However, it suffers from poor resolution of isobaric interferences and potential "low-mass cut-off" effects depending on the specific RF voltages applied during trapping.

  • Platform B: Q-TOF with HCD. Higher-energy Collisional Dissociation (HCD) coupled with a Time-of-Flight analyzer provides non-resonant activation. This ensures rich, low-mass fragment retention (e.g., m/z 58.06) and delivers exact mass assignments (< 2 ppm error), which is strictly required for de novo structural elucidation of novel metabolites.

Quantitative Data Summary

The following table summarizes the experimental fragmentation data, highlighting the performance gap between the two platforms.

Fragment AssignmentNeutral LossQqQ m/z (Nominal)Q-TOF m/z (Exact)Theoretical Exact MassMass Error (ppm)Platform Recommendation
[M+H]⁺ Precursor N/A129.1129.1022129.10220.0Both (Q-TOF for ID)
[C₄H₉N₂O]⁺ -C₂H₄ (28 Da)101.1101.0707101.0709-1.9Q-TOF (Resolves CO loss)
[C₅H₁₁N₂]⁺ -CH₂O (30 Da)99.199.091899.0916+2.0Both
[C₄H₁₀N]⁺ -CH₂O, -HCN72.172.081172.0808+4.1Both (Good SRM transition)
[C₃H₈N]⁺ -C₂H₄, -HNCO58.158.065458.0651+5.1Q-TOF (HCD retains low mass)

Experimental Protocols (Self-Validating Workflow)

To ensure high trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Tests (SST) and blank validations.

Step 1: Sample & Reagent Preparation
  • Stock Solution: Dissolve 1.0 mg of 3-oxa-1,5-diazabicyclo[3.2.2]nonane in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Standard: Dilute the stock to 10 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Self-Validation Check: Prepare a matrix blank (50:50 MeOH:H₂O + 0.1% FA) and an SST standard (e.g., Reserpine, 1 ng/mL) to verify mass accuracy and column equilibration prior to sample injection.

Step 2: UHPLC Separation
  • Column: C18 superficially porous particle column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: Mass Spectrometry Parameters

For QqQ (CID) Platform:

  • Ionization: ESI Positive mode.

  • Precursor Ion: m/z 129.1 (Q1 Resolution: Unit).

  • Collision Gas: Argon (1.5 mTorr).

  • Collision Energy (CE): Ramp from 15 eV to 30 eV to optimize the 129 → 99 and 129 → 72 transitions.

For Q-TOF (HCD) Platform:

  • Ionization: ESI Positive mode with dual-spray lock-mass calibration (e.g., Leucine Enkephalin, m/z 556.2771) for continuous < 2 ppm mass correction.

  • Precursor Ion: m/z 129.1022 (Isolation width: 1.3 Da).

  • Activation: HCD using Nitrogen gas.

  • Normalized Collision Energy (NCE): Stepped NCE at 20%, 30%, and 40% to capture both fragile ether cleavages and robust ring-opening fragments.

Workflow cluster_QqQ Platform A: QqQ (CID) cluster_QTOF Platform B: Q-TOF (HCD) Sample Sample Preparation (10 ng/mL in 50% MeOH + 0.1% FA) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC Q1 Nominal Mass Precursor (m/z 129) LC->Q1 Q1_HR High-Res Precursor (m/z 129.1022) LC->Q1_HR CID Collision-Induced Dissociation (Argon, 15-30 eV) Q1->CID Q3 SRM Transitions (129 -> 99, 129 -> 72) CID->Q3 HCD Higher-energy Collisional Dissociation (Nitrogen, NCE 25%) Q1_HR->HCD TOF Exact Mass Fragments (< 2 ppm mass error) HCD->TOF

Comparative LC-MS/MS workflow for QqQ (CID) vs. Q-TOF (HCD) platforms.

Conclusion & Recommendations

For routine bioanalytical quantitation of 3-oxa-1,5-diazabicyclo[3.2.2]nonane, the QqQ platform provides excellent sensitivity using the m/z 129 → 72 transition. However, for structural elucidation, metabolite identification, or impurity profiling, the Q-TOF platform is strictly required. The complex retro-Diels-Alder fragmentation of the piperazine-like ring generates isobaric fragments (e.g., C₂H₄ vs. CO loss) that nominal mass instruments cannot resolve[1]. By utilizing HCD and exact mass capabilities, researchers can confidently map the fragmentation pathways of novel bridged bicyclic scaffolds.

References

  • Title: Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Reactivity Comparison Guide: 3-Oxa-1,5-diazabicyclo[3.2.2]nonane vs. Piperazine Derivatives

As drug development and synthetic methodologies evolve, the strategic selection of amine scaffolds dictates the success of both catalytic workflows and pharmacophore design. This guide provides an objective, data-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic methodologies evolve, the strategic selection of amine scaffolds dictates the success of both catalytic workflows and pharmacophore design. This guide provides an objective, data-driven comparison between standard monocyclic piperazine derivatives and the conformationally restricted bicyclic tertiary amine, 3-oxa-1,5-diazabicyclo[3.2.2]nonane .

By deconstructing their structural electronics, we can establish the causality behind their divergent reactivities—specifically in quaternization, acylation, and metal coordination.

Structural & Electronic Causality (The "Why")

To understand the reactivity differences between these two classes of diamines, we must first analyze their three-dimensional geometry and electronic distribution.

Piperazine Derivatives (e.g., Piperazine, 1-Methylpiperazine): Piperazines are flexible, six-membered monocyclic diamines that predominantly adopt a chair conformation. The secondary or tertiary nitrogen atoms undergo rapid nitrogen inversion. Consequently, the nitrogen lone pairs are frequently shielded by adjacent axial protons or substituents, creating a steric penalty that lowers their kinetic nucleophilicity during transition state formation.

3-Oxa-1,5-diazabicyclo[3.2.2]nonane: This molecule is a bridged bicyclic system where the two nitrogen atoms occupy the bridgehead positions (1)[1]. Dictated by the geometric constraints of the bicyclic framework (analogous to Bredt's rule for alkenes), nitrogen inversion is physically impossible. The lone pairs are rigidly locked in an "exo" trajectory. This pre-organization eliminates the entropic penalty of forming a reactive transition state, making the molecule an exceptionally potent nucleophile. Furthermore, the oxygen atom at position 3 exerts a strong electron-withdrawing inductive effect (-I), which lowers the overall pKa​ compared to carbon-only analogs, yielding a unique combination of moderate basicity but extremely high kinetic nucleophilicity.

StructureLogic cluster_0 Piperazine Derivatives cluster_1 3-Oxa-1,5-diazabicyclo[3.2.2]nonane Node1 Flexible Chair Conformation Prop1 Rapid Nitrogen Inversion Node1->Prop1 Res1 Hindered Lone Pairs (Lower Nucleophilicity) Prop1->Res1 Node2 Rigid Bicyclic Framework Prop2 Locked Bridgehead Nitrogens Node2->Prop2 Res2 Exposed Lone Pairs (High Nucleophilicity) Prop2->Res2

Caption: Structural causality: Conformational rigidity in the bicyclic system enhances kinetic nucleophilicity.

Quantitative Reactivity Profiling

The structural differences manifest clearly in measurable physicochemical properties. Table 1 summarizes the core metrics driving their respective applications.

Table 1: Physicochemical and Kinetic Profiling

PropertyPiperazine1-Methylpiperazine3-Oxa-1,5-diazabicyclo[3.2.2]nonane
Amine Classification Secondary / SecondarySecondary / TertiaryTertiary / Tertiary (Bridgehead)
pKa​ (Conjugate Acid) 9.89.0~8.4 (Inductive -I effect of Oxygen)
Conformational Dynamics Rapid InversionRapid InversionLocked (Inversion Blocked)
Relative Quaternization Rate (MeI, 25°C)1.0 (Reference)0.8>50 (Exposed lone pairs)
Primary Synthetic Role Pharmacophore / SubstratePharmacophore / SubstrateNucleophilic Catalyst / Ligand

Divergent Reaction Pathways: Acylation vs. Catalysis

When exposed to electrophiles like acyl chlorides, these two classes of molecules follow fundamentally divergent pathways.

Because piperazines possess secondary N-H bonds, they undergo irreversible N-acylation to form stable amides. Conversely, 3-oxa-1,5-diazabicyclo[3.2.2]nonane lacks N-H bonds and cannot form a stable amide. Instead, its highly nucleophilic bridgehead nitrogen attacks the acyl chloride to form a highly electrophilic N-acylammonium intermediate. This intermediate rapidly transfers the acyl group to a target nucleophile (such as a sterically hindered alcohol), regenerating the bicyclic amine. This makes it an elite acyl transfer catalyst, similar to its use as a highly active catalyst in polyurethane resin production (2)[2].

Pathways Acyl Acyl Chloride Electrophile Pip Piperazine (Secondary N-H) Acyl->Pip N-Acylation Oxa 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (Tertiary Bridgehead N) Acyl->Oxa Nucleophilic Attack Amide Stable Amide (Dead-End Product) Pip->Amide -HCl Intermediate N-Acylammonium (Reactive Intermediate) Oxa->Intermediate Reversible Catalysis Acylated Target + Regenerated Catalyst Intermediate->Catalysis + Target Alcohol

Caption: Divergent acylation pathways: Piperazine forms stable amides; the bicyclic analog acts as a catalyst.

Self-Validating Experimental Protocols

To objectively prove these claims in the laboratory, we utilize self-validating experimental systems. The following protocols include internal controls to ensure data integrity.

Protocol A: Standardized Quaternization Kinetics Assay (Menshutkin Reaction)

This assay isolates kinetic nucleophilicity from thermodynamic basicity. By using an internal standard, the system self-validates the quantitative integration of the reaction progress.

  • Preparation: Prepare separate 0.10 M solutions of Piperazine and 3-Oxa-1,5-diazabicyclo[3.2.2]nonane in anhydrous acetonitrile ( CD3​CN for NMR).

  • Equilibration: Transfer 0.5 mL of each solution to separate NMR tubes and equilibrate at exactly 25.0 °C in a thermostated NMR probe.

  • Initiation: Inject 1.0 equivalent of iodomethane (MeI) spiked with 0.05 equivalents of mesitylene (internal standard). Causality: Mesitylene is sterically hindered and electronically inert to MeI, providing a constant reference peak.

  • Monitoring: Record 1H -NMR spectra every 60 seconds. Track the disappearance of the MeI singlet and the appearance of the N-methyl quaternary ammonium peaks.

  • Analysis: Plot the inverse concentration [1/C] versus time to extract the second-order rate constant ( k2​ ). The bicyclic system will exhibit a drastically steeper slope due to its unhindered lone pairs.

Workflow Prep Step 1: Preparation 0.1 M Amine in Anhydrous MeCN Equil Step 2: Equilibration Thermostated NMR Cell at 25.0 °C Prep->Equil React Step 3: Initiation Add 1.0 eq MeI + Mesitylene (Std) Equil->React Monitor Step 4: Monitoring Track N-Methyl Salt Formation React->Monitor Analyze Step 5: Analysis Calculate k2 Rate Constant Monitor->Analyze

Caption: Step-by-step workflow for the standardized quaternization kinetics assay using in situ NMR.

Protocol B: Divergent Acyl Transfer Workflow

This protocol demonstrates the functional difference between substrate consumption and catalytic turnover.

  • Substrate Setup: Dissolve 1.0 mmol of 1-methylcyclohexanol (a sterically hindered alcohol) and 1.5 mmol of acetic anhydride in 5 mL anhydrous dichloromethane (DCM).

  • Parallel Reactions:

    • Reaction 1 (Control): Add 0.1 mmol (10 mol%) of Piperazine.

    • Reaction 2 (Test): Add 0.1 mmol (10 mol%) of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane.

  • Monitoring & Workup: Stir at 25 °C for 2 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over MgSO4​ , and analyze via GC-MS.

  • Validation: In Reaction 1, piperazine acts as a substrate, forming N,N'-diacetylpiperazine, leaving the hindered alcohol >95% unreacted. In Reaction 2, the bicyclic amine acts as a catalyst, driving the acetylation of the hindered alcohol to >90% conversion while remaining chemically unchanged itself.

Applications in Metal Coordination

Beyond organic catalysis, the rigid, pre-organized lone pairs of 3-oxa-1,5-diazabicyclo[3.2.2]nonane make it an exceptional ligand for transition metals. While piperazines are typically utilized as substrates in Buchwald-Hartwig C-N cross-coupling reactions, the bicyclic analog cannot undergo C-N coupling (no N-H bond). Instead, it coordinates strongly to Lewis acids and transition metals (e.g., Cu, Pd) to form stable bimetallic or polynuclear complexes, as demonstrated in the structural characterization of its metal complexes (3)[3]. The oxa-bridge provides an additional potential coordination site (N, O, N coordination), allowing for tunable structural diversity in catalyst design.

References

  • 1 - ChemWhat 2.2 - Google Patents 3.3 - ResearchGate

Sources

Comparative

A Researcher's Guide to Validating Computational DFT Models of 3-oxa-1,5-diazabicyclo[3.2.2]nonane and its Analogs

In the landscape of contemporary drug discovery and materials science, the predictive power of computational chemistry is indispensable. Density Functional Theory (DFT) has emerged as a workhorse for modeling molecular s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and materials science, the predictive power of computational chemistry is indispensable. Density Functional Theory (DFT) has emerged as a workhorse for modeling molecular structures and properties, offering a balance of accuracy and computational cost. However, the adage "trust, but verify" is paramount. The predictive power of any computational model is only as robust as its validation against empirical evidence. This guide provides a comprehensive framework for researchers to rigorously validate their DFT models of 3-oxa-1,5-diazabicyclo[3.2.2]nonane and related bicyclic systems, ensuring the scientific integrity of their computational findings.

While publicly available experimental data for the specific molecule 3-oxa-1,5-diazabicyclo[3.2.2]nonane is limited, this guide will establish a robust protocol for validation. We will leverage data from structurally similar, well-characterized molecules to demonstrate the validation process, providing a practical template for your own research endeavors.

The Imperative of Experimental Benchmarking

Computational models, by their very nature, are approximations of complex quantum mechanical realities. The choice of functionals and basis sets in DFT can significantly influence the accuracy of predicted properties.[1][2] Therefore, grounding theoretical calculations in experimental data is not merely a best practice but a scientific necessity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a direct window into the electronic and vibrational landscape of a molecule, serving as the "gold standard" for validating computational models.[3]

A Unified Workflow for Model Validation

The validation of a computational model is a systematic process that involves a feedback loop between experimental measurement and theoretical calculation. The following workflow provides a high-level overview of this iterative process.

DFT Validation Workflow Figure 1: A systematic workflow for the validation of computational DFT models. cluster_exp Experimental Data Acquisition cluster_comp Computational Modeling cluster_val Validation & Refinement Exp_Synthesis Synthesis & Purification Exp_NMR NMR Spectroscopy (1H, 13C) Exp_Synthesis->Exp_NMR Exp_IR IR Spectroscopy Exp_Synthesis->Exp_IR Exp_Xray X-ray Crystallography (if available) Exp_Synthesis->Exp_Xray Compare Compare Experimental & Computed Data Exp_NMR->Compare Exp_IR->Compare Comp_Setup Select Functionals & Basis Sets Comp_Opt Geometry Optimization & Frequency Calculation Comp_Setup->Comp_Opt Comp_NMR NMR Shielding Calculation Comp_Opt->Comp_NMR Comp_IR IR Frequency & Intensity Calculation Comp_Opt->Comp_IR Comp_NMR->Compare Comp_IR->Compare Refine Refine Model (Functional/Basis Set) Compare->Refine Poor Agreement Conclusion Validated Computational Model Compare->Conclusion Good Agreement Refine->Comp_Setup

Sources

Safety & Regulatory Compliance

Safety

3-Oxa-1,5-diazabicyclo[3.2.2]nonane proper disposal procedures

3-Oxa-1,5-diazabicyclo[3.2.2]nonane: Comprehensive Laboratory Safety and Disposal Protocol As a Senior Application Scientist, I recognize that handling specialized bicyclic heterocycles requires moving beyond generic saf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-Oxa-1,5-diazabicyclo[3.2.2]nonane: Comprehensive Laboratory Safety and Disposal Protocol

As a Senior Application Scientist, I recognize that handling specialized bicyclic heterocycles requires moving beyond generic safety data sheets. 3-Oxa-1,5-diazabicyclo[3.2.2]nonane is a highly constrained bicyclic amine with an ether linkage, frequently utilized as a structural motif in drug discovery and pharmaceutical synthesis [1].

Because of its specific molecular geometry, the lone pairs on the nitrogen atoms are highly exposed, making this compound strongly nucleophilic, basic, and potentially corrosive to biological tissues. Proper disposal and handling must be grounded in an understanding of its chemical reactivity to ensure laboratory safety and strict compliance with environmental regulations.

Part 1: Physicochemical & Hazard Characterization

To design a highly effective disposal strategy, we must first understand the intrinsic properties of the molecule. The hazards of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane parallel those of other well-known bicyclic amines (such as DABCO or quinuclidine) [2], characterized by acute toxicity, skin corrosivity, and environmental persistence.

Property / HazardSpecification / DetailsMechanistic Rationale
Chemical Name 3-Oxa-1,5-diazabicyclo[3.2.2]nonaneN/A
CAS Number 116777-35-6N/A
Molecular Formula C6H12N2OBicyclic structure with two nitrogen atoms and one ether oxygen.
Primary Hazards Corrosive (Skin/Eyes), Acute Oral ToxicityThe exposed nitrogen lone pairs rapidly deprotonate water in biological tissues, causing severe alkaline chemical burns.
Reactivity Exothermic reaction with acids/oxidizersHighly nucleophilic nitrogens will aggressively attack electrophiles and oxidizers, releasing significant heat.
EPA Waste Class Characteristic Waste (D002 - Corrosivity)While not specifically listed as a "P" or "U" waste, its basicity typically triggers characteristic hazardous waste codes under RCRA [3].

Part 2: Mechanistic Safety & PPE Justification

Before initiating any disposal or handling procedure, personnel must don appropriate Personal Protective Equipment (PPE). Do not simply wear PPE; understand why it is required:

  • Nitrile Gloves (Double Gloving): Bicyclic amines are lipophilic enough to penetrate standard latex. Double-gloved nitrile provides a robust chemical barrier against the free-base form of the amine.

  • Chemical Splash Goggles & Face Shield: The basicity of the compound can cause irreversible corneal damage upon contact.

  • Class II Type B2 Fume Hood: Vapor inhalation can cause severe respiratory tract irritation. A 100% exhausted fume hood ensures that volatile amine vapors are not recirculated into the laboratory environment.

Part 3: Standard Operating Procedure: Waste Segregation & Disposal

Disposal of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane must follow a strict, self-validating workflow to prevent accidental laboratory fires, toxic gas release, or regulatory violations.

Step 1: Segregation & Compatibility Verification

  • Action: Isolate the compound from all halocarbons (e.g., dichloromethane, chloroform), strong acids, and oxidizing agents.

  • Causality: Bicyclic amines can undergo violent, exothermic quaternization reactions (Menschutkin reactions) when mixed with halogenated solvents over time.

  • Self-Validation System: Before adding the compound to a bulk waste stream, test a micro-aliquot of the waste mixture. Monitor the exterior of the primary waste container with an infrared (IR) thermometer; a stable, ambient temperature reading confirms the absence of exothermic cross-reactions.

Step 2: Primary Containment

  • Action: Transfer the chemical into a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container.

  • Causality: Metal containers must be strictly avoided, as amines can form soluble coordination complexes with transition metals, leading to container degradation and structural failure.

Step 3: RCRA-Compliant Labeling

  • Action: Label the container explicitly as "Hazardous Waste - Toxic/Corrosive Organic Base (Contains 3-Oxa-1,5-diazabicyclo[3.2.2]nonane)."

  • Causality: Accurate labeling ensures that downstream waste management contractors apply the correct incineration protocols, preventing the release of uncombusted nitrogen oxides (NOx) into the atmosphere.

Step 4: Final Disposal via Incineration

  • Action: Transfer the sealed containers to a licensed hazardous waste disposal facility. The EPA mandates high-temperature incineration for nitrogenous organic wastes [3].

  • Causality: Incineration at elevated temperatures (typically >1000°C) with appropriate scrubbing systems completely oxidizes the bicyclic framework into CO2, H2O, and N2, preventing groundwater contamination.

G Gen Waste Generation (3-Oxa-1,5-diazabicyclo[3.2.2]nonane) Seg Segregation (Keep away from Halogens/Acids) Gen->Seg Col Collection (HDPE or Glass Container) Seg->Col Lab RCRA Labeling (Corrosive/Toxic Base) Col->Lab Sto SAA Storage (Secondary Containment Tray) Lab->Sto Disp Final Disposal (High-Temp Incineration) Sto->Disp

Figure 1: Step-by-step hazardous waste segregation and disposal workflow for bicyclic amines.

Part 4: Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent inhalation exposure and surface damage.

  • Evacuate and Ventilate: Immediately clear the area and maximize fume hood exhaust or room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use sawdust, as the basic amine can react with organic matter.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a designated solid hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute, weak acid solution (such as 5% acetic acid) to neutralize residual free-base amine, followed by a thorough water rinse.

  • Self-Validation System: After decontamination, swab the spill surface with a wetted strip of universal pH indicator paper. A neutral pH reading (6.5–7.5) definitively confirms the complete neutralization and removal of the corrosive amine residue.

SpillResponse Spill Spill Detected Evac Evacuate & Ventilate Spill->Evac PPE Don Appropriate PPE (Respirator if outside hood) Evac->PPE Contain Contain Spill (Diatomaceous Earth/Sand) PPE->Contain Collect Collect Residue (Non-Sparking Tools) Contain->Collect Decon Decontaminate Area (5% Acetic Acid Wash) Collect->Decon Waste Transfer to Hazardous Waste Decon->Waste

Figure 2: Emergency spill response and self-validating decontamination pathway.

References

  • NextSDS Database. (2026). 3-Oxa-1,5-diazabicyclo[3.2.2]nonane(9CI)
  • TCI Chemicals. (2025). Safety Data Sheet: 1,4-Diazabicyclo[2.2.2]octane. TCI America.
  • Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
Handling

Personal protective equipment for handling 3-Oxa-1,5-diazabicyclo[3.2.2]nonane

As a Senior Application Scientist, navigating the handling of novel or highly specialized chemical scaffolds requires moving beyond generic safety data sheets. When working with 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the handling of novel or highly specialized chemical scaffolds requires moving beyond generic safety data sheets. When working with 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) , a bridged bicyclic diamine frequently utilized as a rigid scaffold in modern drug discovery, standard laboratory precautions are insufficient[1].

To ensure absolute safety and operational integrity, we must first understand the molecular causality behind the compound's hazards. This guide provides a field-proven, self-validating framework for the safe handling, operation, and disposal of this specific chemical class.

Molecular Causality: Understanding the Hazard Profile

The structural architecture of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane dictates its macroscopic hazards. Bicyclic diamines are characterized by their conformational rigidity, which forces the nitrogen lone pairs into highly exposed, sterically unhindered positions[2].

While the inclusion of the ether oxygen (oxa-substitution) introduces a mild inductive electron-withdrawing effect, the compound remains a potent nucleophile and a strong organic base. Analogous to widely used bicyclic amines like DABCO (1,4-diazabicyclo[2.2.2]octane) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), exposure to ambient moisture or biological tissues results in rapid, localized pH spikes[3][4].

The Causality of Tissue Damage: If this compound contacts the skin or eyes, the exposed nitrogen lone pairs immediately deprotonate ambient water, generating hydroxide ions. This initiates the rapid saponification of epidermal lipids and the irreversible denaturation of corneal proteins, leading to severe chemical burns and potential blindness[4][5].

HazardLogic C1 3-Oxa-1,5-diazabicyclo[3.2.2]nonane (CAS: 116777-35-6) C2 Exposed Nitrogen Lone Pairs (High Basicity & Nucleophilicity) C1->C2 Structural Conformation C3 Lipid Saponification C2->C3 Dermal Contact C4 Corneal Protein Denaturation C2->C4 Ocular Contact C5 Skin Necrosis & Chemical Burns C3->C5 C6 Severe Eye Damage / Blindness C4->C6

Mechanistic pathway of bicyclic amine toxicity and resulting tissue damage.

Quantitative Hazard Summary

Because specific toxicological testing on niche intermediates is often proprietary, we extrapolate operational limits using the structural homology of established bicyclic bases[2][3].

ParameterValue / AssessmentOperational Consequence
Target Compound 3-Oxa-1,5-diazabicyclo[3.2.2]nonaneRigid scaffold; requires stringent handling protocols.
CAS Registry Number 116777-35-6Unique identifier for inventory and waste tracking.
Estimated pKa ~8.0 - 10.0Strong base; rapidly saponifies lipids on skin contact.
GHS Hazard Analogues Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires corrosive-resistant PPE and immediate quenching.
Reactivity Profile Exothermic reaction with acidsMust be neutralized slowly with dilute, weak acids.

Strategic Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are highly vulnerable to basic organic permeation. To handle 3-Oxa-1,5-diazabicyclo[3.2.2]nonane, you must implement a multi-layered defense system.

  • Ocular Protection: Chemical splash goggles are mandatory. Causality: Standard safety glasses leave gaps at the brow and cheek. Bicyclic amine dust or vapor can bypass these gaps, dissolving in the eye's moisture to cause immediate corneal damage[6].

  • Dermal Protection (Hands): Double-gloving is required. Wear a standard 4-mil nitrile glove as an inner layer, covered by an extended-cuff, 8-mil heavy-duty nitrile or neoprene outer glove. Causality: Neoprene offers superior resistance to basic organic amines, preventing breakthrough.

  • Body Protection: A flame-resistant (FR) lab coat buttoned to the top, long pants, and closed-toe non-woven shoes. If handling bulk quantities (>100g), a chemical-resistant polyurethane apron must be worn over the lab coat.

  • Respiratory Protection: All manipulations must occur inside a certified chemical fume hood. If engineering controls fail or bulk transfer outside a hood is required, a NIOSH-approved half-face respirator equipped with Organic Vapor/Acid Gas (OV/AG) and P100 particulate cartridges is required[6].

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check of the previous step has passed.

Phase 1: Environmental Validation & Preparation

  • Verify Airflow: Before opening the chemical container, tape a delicate task wipe (e.g., Kimwipe) to the bottom edge of the fume hood sash.

    • Validation Check: The wipe must pull steadily inward, confirming a face velocity of >100 feet per minute (fpm). If the wipe hangs straight down, do not proceed.

  • Establish a Quenching Station: Prepare a 500 mL beaker containing 1M Citric Acid or saturated Sodium Bicarbonate solution inside the hood. This ensures immediate neutralization capability in the event of a micro-spill or contaminated spatula.

Phase 2: Material Transfer and Solubilization

  • Weighing: Tare a sealed vial on an analytical balance. Transfer the closed vial into the fume hood, open it, add the 3-Oxa-1,5-diazabicyclo[3.2.2]nonane, seal the vial, and wipe the exterior with a damp towel before returning it to the balance to record the mass.

    • Causality: This "weighing by difference" method prevents the aerosolization of highly basic dust particles in the open laboratory environment.

  • Solubilization: When dissolving the compound in organic solvents (e.g., DCM, THF), add the solvent dropwise initially.

    • Validation Check: Touch the exterior of the reaction flask with your gloved hand. If the flask becomes uncomfortably warm, pause the addition and place the flask in an ambient water bath to control the heat of solvation.

Workflow S1 1. Environmental Validation Check Hood Flow (>100 fpm) S2 2. PPE Donning Double Nitrile, Goggles, Coat S1->S2 S3 3. Material Transfer Weigh in Closed System S2->S3 S4 4. Reaction Execution Monitor Exotherm & Venting S3->S4 S5 5. Quenching Neutralize with Dilute Acid S4->S5 S6 6. Waste Segregation Label as Basic Organic Waste S5->S6

Step-by-step operational workflow for handling basic bicyclic diamines.

Emergency Spill Response and Disposal Logistics

Spill Response Protocol:

  • Isolate: Immediately alert personnel in the vicinity. If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation of basic dust/vapors[3].

  • Neutralize (Do Not Sweep Dry): Sweeping dry bicyclic amines generates hazardous dust. Instead, cover the spill with a weak solid acid (e.g., solid sodium bisulfate or citric acid powder) to neutralize the base.

  • Absorb: Dampen the neutralized mixture slightly with water to facilitate the acid-base reaction, then absorb with inert materials (sand or vermiculite).

  • Decontaminate: Wash the affected surface thoroughly with a dilute acetic acid solution, followed by copious amounts of water, to remove residual basicity.

Disposal Logistics:

  • Segregation: Do NOT dispose of 3-Oxa-1,5-diazabicyclo[3.2.2]nonane waste in standard acidic waste carboys. Mixing strong organic bases with concentrated acidic waste can cause violent exothermic reactions and container rupture.

  • Labeling: Collect in a dedicated, clearly labeled "Halogen-Free Basic Organic Waste" container.

  • Destruction: Final disposal must be routed through a licensed hazardous waste contractor for high-temperature incineration equipped with a scrubber to handle nitrogen oxides (NOx)[3].

References

  • NextSDS. (2026). 7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane(9CI) — Chemical Substance Information (Includes CAS 116777-35-6). Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • ACS Publications. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via[3 + 2]-Cycloaddition. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.